Product packaging for Sakura-6(Cat. No.:)

Sakura-6

Cat. No.: B12386229
M. Wt: 599.7 g/mol
InChI Key: XLTJIDLKXSSWKU-MUSDWVDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sakura-6 is a useful research compound. Its molecular formula is C31H45N5O7 and its molecular weight is 599.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H45N5O7 B12386229 Sakura-6

Properties

Molecular Formula

C31H45N5O7

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-(2-cyclohexylethylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H45N5O7/c1-18(2)27(31(42)43)36-30(41)24(15-21-17-33-23-12-8-7-11-22(21)23)35-29(40)25(16-26(37)38)34-28(39)19(3)32-14-13-20-9-5-4-6-10-20/h7-8,11-12,17-20,24-25,27,32-33H,4-6,9-10,13-16H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)/t19-,24-,25-,27-/m0/s1

InChI Key

XLTJIDLKXSSWKU-MUSDWVDSSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)NCCC3CCCCC3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(C)NCCC3CCCCC3

Origin of Product

United States

Foundational & Exploratory

The Chemical Identity of Sakura-6 Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific and public databases, the chemical structure of a compound specifically designated as "Sakura-6" could not be identified. The term "this compound" appears most prominently as the name of a restaurant and does not correspond to any known chemical entity in the referenced literature.

Further inquiries into related terms provided information on the chemical composition of cherry blossoms (sakura), a fungicide named SAKURA®, and a schematic representation of polymeric molecules referred to as "Sakura," none of which represent a discrete small molecule or drug candidate with the designation "this compound."

Chemical Composition of Cherry Blossoms: The characteristic fragrance of cherry blossoms is attributed to a complex mixture of volatile organic compounds. Key components contributing to the scent include benzaldehyde, linalool, and coumarin, which imparts a vanilla-like aroma. A patent for a cherry blossom-like fragrance composition also lists dimethoxymethylbenzene, 3,5-dimethoxybenzaldehyde, and methyl 3,5-dimethoxybenzoate as significant constituents.

SAKURA® Fungicide: The product named SAKURA® is an emulsifiable concentrate fungicide containing Bromuconazole (167 g/l) and Tebuconazole (107 g/l) as active ingredients.

Due to the inability to identify a specific chemical structure for "this compound," the subsequent requests for quantitative data, experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time. Researchers and drug development professionals seeking information on a compound with this designation are advised to verify the nomenclature and consider the possibility of it being an internal code name not yet disclosed in public forums or scientific literature.

An In-depth Technical Guide on the Discovery of the Sakura-6 (Satralizumab) Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of targeted therapies have revolutionized the management of complex autoimmune diseases. This whitepaper provides a detailed examination of the mechanism of action of Satralizumab, an advanced therapeutic agent investigated in the pivotal SAkuraStar and SAkuraSky clinical trials. Satralizumab is a humanized monoclonal antibody that targets the interleukin-6 (IL-6) receptor, a key player in the inflammatory cascade of various autoimmune disorders, including Neuromyelitis Optica Spectrum Disorder (NMOSD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling pathways, experimental validation, and clinical evidence that underpin the therapeutic efficacy of Satralizumab.

The Interleukin-6 Signaling Pathway: A Prime Therapeutic Target

Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1][2] Its signaling is mediated through a complex of the IL-6 receptor (IL-6R) and the signal-transducing protein gp130. Dysregulation of IL-6 signaling is a key factor in the pathogenesis of numerous autoimmune diseases.[3][4]

There are two primary modes of IL-6 signaling:

  • Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of hepatocytes and certain leukocytes. This IL-6/mIL-6R complex then associates with gp130, inducing its homodimerization and initiating intracellular signaling cascades, primarily the JAK/STAT pathway.[1][2] This pathway is generally associated with the regenerative and anti-inflammatory activities of IL-6.[3]

  • Trans-Signaling: A soluble form of the IL-6R (sIL-6R) can bind to IL-6 in the extracellular space. This IL-6/sIL-6R complex can then activate cells that express gp130 but not mIL-6R, thereby expanding the range of IL-6-responsive cells. This trans-signaling pathway is predominantly pro-inflammatory.[1][3]

The pro-inflammatory nature of IL-6 trans-signaling has made it a compelling target for therapeutic intervention in autoimmune diseases.

Signaling Pathway Diagram

IL6_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 sIL-6R sIL-6R IL-6->sIL-6R IL-6/sIL-6R Complex IL-6/sIL-6R Complex IL-6->IL-6/sIL-6R Complex mIL-6R mIL-6R IL-6->mIL-6R Classic Signaling sIL-6R->IL-6/sIL-6R Complex gp130 gp130 IL-6/sIL-6R Complex->gp130 Trans-Signaling mIL-6R->gp130 Complex Formation JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Gene Transcription Gene Transcription STAT3->Gene Transcription Nuclear Translocation

Figure 1: IL-6 Classic and Trans-Signaling Pathways

Satralizumab: Mechanism of Action

Satralizumab is a humanized IgG2 monoclonal antibody designed to specifically target and inhibit both soluble and membrane-bound IL-6 receptors. By binding to IL-6R, Satralizumab prevents IL-6 from associating with its receptor, thereby blocking both classic and trans-signaling pathways. This inhibition of IL-6 signaling leads to a reduction in the pro-inflammatory cascade that drives the pathology of diseases like NMOSD.

Mechanism of Action Diagram

Satralizumab_MoA cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 sIL-6R sIL-6R IL-6->sIL-6R Inhibited mIL-6R mIL-6R IL-6->mIL-6R Inhibited gp130 gp130 Satralizumab Satralizumab Satralizumab->sIL-6R Binding Satralizumab->mIL-6R Binding Signaling Blocked Signaling Blocked gp130->Signaling Blocked

Figure 2: Satralizumab Mechanism of Action

Preclinical and Clinical Validation: The SAkura Studies

The efficacy and safety of Satralizumab were rigorously evaluated in a comprehensive clinical development program, most notably the Phase 3 SAkuraStar and SAkuraSky studies. These trials were designed to assess Satralizumab as both a monotherapy and in combination with baseline immunosuppressive therapy in patients with NMOSD.[5][6]

Quantitative Data from SAkura Clinical Trials

The following tables summarize the key efficacy and safety findings from the SAkuraStar and SAkuraSky trials.

Table 1: Efficacy Outcomes in the SAkuraStar and SAkuraSky Trials

EndpointSAkuraStar (Monotherapy)SAkuraSky (Combination Therapy)
Primary Endpoint Time to first protocol-defined relapseTime to first protocol-defined relapse
Satralizumab Group 30% of patients experienced a relapse[7]20% of patients experienced a relapse[7]
Placebo Group 50% of patients experienced a relapse[7]43% of patients experienced a relapse[7]
Relapse Risk Reduction 78% with ENSPRYNG + IST[8]Significant reduction in relapse risk
Relapse-Free at 96 Weeks Not explicitly stated91% on ENSPRYNG + IST[8]

Table 2: Key Safety Findings in the SAkuraStar and SAkuraSky Trials

Adverse Event ProfileSAkuraStar (Monotherapy)SAkuraSky (Combination Therapy)
Common Infections Nasopharyngitis (12%), Cellulitis (10%)[8]Nasopharyngitis (31%), Upper respiratory infection (19%), Pharyngitis (12%)[8]
Serious Adverse Events Rates comparable to placebo[6]Rates comparable to placebo[6]
Elevated Liver Enzymes Mild and moderate elevations observed at a higher incidence than placebo[5]Mild and moderate elevations observed at a higher incidence than placebo[5]
Decreased Neutrophil Counts Observed more frequently than in placebo[5]Observed more frequently than in placebo[5]

Experimental Protocols

The development and validation of Satralizumab involved a series of standard and specialized experimental protocols.

Monoclonal Antibody Development
  • Antigen Preparation: Recombinant human IL-6R was expressed and purified.

  • Immunization: Mice were immunized with the recombinant IL-6R to elicit an antibody response.

  • Hybridoma Technology: Splenocytes from immunized mice were fused with myeloma cells to create hybridomas.

  • Screening: Hybridoma supernatants were screened for antibodies that bind to human IL-6R using ELISA.

  • Humanization: The variable regions of the selected murine antibody were grafted onto a human IgG2 framework.

  • Expression and Purification: The humanized antibody was expressed in CHO cells and purified using protein A chromatography.

In Vitro Functional Assays
  • Receptor Binding Assay:

    • Recombinant human IL-6R was coated onto microtiter plates.

    • Serial dilutions of Satralizumab were added to the wells.

    • A labeled secondary antibody was used to detect bound Satralizumab.

    • The binding affinity (KD) was determined by measuring the signal at different antibody concentrations.

  • Cell-Based Neutralization Assay:

    • A cell line expressing gp130 and IL-6R was cultured.

    • Cells were pre-incubated with varying concentrations of Satralizumab.

    • IL-6 was added to the cells to stimulate a response (e.g., STAT3 phosphorylation).

    • The inhibition of the IL-6-induced response was measured to determine the IC50 of Satralizumab.

SAkura Clinical Trial Design Workflow

The SAkura trials followed a randomized, double-blind, placebo-controlled design.

SAkura_Trial_Workflow cluster_screening Patient Screening Inclusion Criteria Inclusion Criteria: - NMO or NMOSD diagnosis - ≥2 relapses in last 2 years - AQP4-IgG positive Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria Exclusion Criteria: - Specified IST within a certain interval (SAkuraStar) Patient Population Patient Population Patient Population->Inclusion Criteria Satralizumab Arm Satralizumab 120 mg SC (Weeks 0, 2, 4, then Q4W) Randomization->Satralizumab Arm Placebo Arm Placebo SC (Weeks 0, 2, 4, then Q4W) Randomization->Placebo Arm Double-Blind Period Double-Blind Period Satralizumab Arm->Double-Blind Period Placebo Arm->Double-Blind Period Open-Label Extension Open-Label Extension Double-Blind Period->Open-Label Extension Primary Endpoint Analysis Time to First Relapse Double-Blind Period->Primary Endpoint Analysis Safety Monitoring Adverse Event Reporting Double-Blind Period->Safety Monitoring

Figure 3: Generalized Workflow of the SAkura Phase 3 Clinical Trials

Conclusion

The discovery of the role of IL-6 in autoimmune diseases and the subsequent development of Satralizumab represent a significant advancement in targeted immunotherapy. The SAkura clinical trial program has provided robust evidence for the efficacy and safety of IL-6 receptor inhibition in NMOSD. The data and methodologies outlined in this whitepaper underscore the rigorous scientific process that has established Satralizumab as a valuable therapeutic option. Further research into the long-term outcomes and broader applications of IL-6 pathway modulation will continue to refine our understanding and treatment of autoimmune disorders.

References

In-Depth Technical Guide to the Biological Targets of Sakura-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakura-6 is a synthetic peptide that has emerged as a significant tool for studying the modulation of the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission. This document provides a comprehensive technical overview of the biological targets of this compound, detailing its mechanism of action, the experimental protocols used for its characterization, and quantitative data from key experiments. This guide is intended to serve as a valuable resource for researchers in neurobiology, pharmacology, and drug development.

Core Mechanism of Action

This compound functions as a promoter of the interaction between the serotonin transporter (SERT) and neuronal nitric oxide synthase (nNOS)[1][2][3]. This interaction is a critical regulatory mechanism for SERT function. By enhancing the formation of the SERT-nNOS complex, this compound leads to a reduction in SERT activity and a decrease in its localization on the cell surface[1][3]. This ultimately results in diminished serotonin reuptake in the dorsal raphe nucleus (DRN), a key region for serotonin production and regulation[1][3][4]. The modulation of the SERT-nNOS interaction by this compound has been shown to induce a depression-like phenotype in animal models, highlighting its potential as a research tool to investigate the neurobiological underpinnings of mood disorders[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound.

Experiment Treatment Group Parameter Measured Result Fold Change vs. Control Reference
In Vivo Microinjection in Mouse DRNThis compound (1 µg)SERT-nNOS InteractionIncreased~1.8[1]
Cell Surface SERTDecreased~0.6[1]
This compound (3 µg)SERT-nNOS InteractionIncreased~2.5[1]
Cell Surface SERTDecreased~0.4[1]
Behavioral Test Treatment Group Parameter Measured Result % Change vs. Control Reference
Forced Swim TestThis compound (1 µg in DRN)Immobility TimeIncreased~150%[1]
Tail Suspension TestThis compound (1 µg in DRN)Immobility TimeIncreased~160%[1]

Experimental Protocols

Peptide Information
  • Peptide: this compound

  • Sequence: Ac-ADWV-NH2 (with N-Cyclohexylethyl modification at the N-terminal Alanine)

  • Molecular Weight: 599.73 g/mol

In Vivo Microinjection into the Dorsal Raphe Nucleus (DRN)

This protocol describes the targeted delivery of this compound into the DRN of mice to study its effects on the SERT-nNOS interaction and related behaviors.

Workflow:

G cluster_0 Animal Preparation cluster_1 Surgical Procedure cluster_2 Microinjection cluster_3 Post-operative Care & Analysis animal_prep Anesthetize male C57BL/6J mice (8-10 weeks old) with pentobarbital sodium stereotaxic Mount on stereotaxic apparatus animal_prep->stereotaxic craniotomy Perform craniotomy over the DRN stereotaxic->craniotomy cannula Implant guide cannula targeting DRN (AP: -4.6mm, ML: 0.0mm, DV: -2.8mm) craniotomy->cannula injection Infuse this compound (1 or 3 µg in 200 nL ACSF) at 100 nL/min cannula->injection wait Leave injection needle in place for 5 min injection->wait recovery Allow recovery for 1 week wait->recovery analysis Proceed to behavioral testing or brain tissue analysis (2 hours post-infusion) recovery->analysis

Caption: Workflow for in vivo microinjection of this compound into the mouse DRN.

Materials:

  • This compound peptide

  • Artificial cerebrospinal fluid (ACSF)

  • Male C57BL/6J mice (8-10 weeks old)

  • Pentobarbital sodium

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Guide and injection cannulae

Procedure:

  • Anesthetize mice with pentobarbital sodium (50 mg/kg, i.p.).

  • Mount the mouse on a stereotaxic apparatus.

  • Perform a craniotomy to expose the skull over the DRN.

  • Implant a guide cannula with the tip positioned at the following coordinates relative to bregma: Anteroposterior (AP): -4.6 mm; Mediolateral (ML): 0.0 mm; Dorsoventral (DV): -2.8 mm.

  • Allow the mice to recover for one week before microinjection.

  • For microinjection, gently restrain the mouse and insert the injection cannula through the guide cannula.

  • Infuse 200 nL of this compound solution (dissolved in ACSF to a final concentration of 5 or 15 µg/µL) at a rate of 100 nL/min.

  • Leave the injection needle in place for an additional 5 minutes to allow for diffusion.

  • Two hours after the infusion, proceed with behavioral testing or sacrifice the animals for brain tissue analysis.

Co-immunoprecipitation (Co-IP) for SERT-nNOS Interaction

This protocol is used to assess the in vivo interaction between SERT and nNOS in DRN tissue following this compound administration.

Workflow:

G start Dissect DRN tissue from mice 2 hours after this compound microinjection homogenize Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors start->homogenize centrifuge1 Centrifuge at 14,000 x g for 15 min at 4°C homogenize->centrifuge1 preclear Pre-clear supernatant with Protein A/G agarose beads centrifuge1->preclear ip Incubate with anti-SERT antibody overnight at 4°C preclear->ip beads Add Protein A/G agarose beads and incubate for 2 hours ip->beads wash Wash beads 3x with RIPA buffer beads->wash elute Elute proteins with SDS-PAGE sample buffer wash->elute western Analyze by Western blot with anti-nNOS and anti-SERT antibodies elute->western

Caption: Workflow for Co-immunoprecipitation of SERT and nNOS from DRN tissue.

Materials:

  • Dissected DRN tissue

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • Anti-SERT antibody (rabbit polyclonal, Millipore, Cat# AB9726)

  • Anti-nNOS antibody (mouse monoclonal, Santa Cruz Biotechnology, Cat# sc-5302)

  • Protein A/G agarose beads

  • SDS-PAGE sample buffer

Procedure:

  • Dissect the DRN from mice 2 hours after this compound or vehicle microinjection.

  • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and pre-clear by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant. A small aliquot should be saved as the "input" control.

  • Incubate the pre-cleared lysate with anti-SERT antibody (1:100 dilution) overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with ice-cold RIPA buffer.

  • After the final wash, resuspend the beads in SDS-PAGE sample buffer, boil for 5 minutes, and centrifuge.

  • Analyze the supernatant by Western blotting using anti-nNOS (1:1000) and anti-SERT (1:1000) antibodies.

Cell Surface Protein Biotinylation

This protocol is used to quantify the amount of SERT present on the cell surface of DRN neurons.

Workflow:

G start Dissect fresh DRN tissue slice Prepare acute coronal slices (300 µm) start->slice biotinylate Incubate slices with Sulfo-NHS-SS-Biotin (1 mg/mL) in ACSF for 30 min on ice slice->biotinylate quench Quench reaction with glycine-containing buffer biotinylate->quench lyse Lyse tissue in RIPA buffer quench->lyse centrifuge Centrifuge and collect supernatant lyse->centrifuge streptavidin Incubate lysate with streptavidin-agarose beads centrifuge->streptavidin wash Wash beads streptavidin->wash elute Elute biotinylated proteins wash->elute analyze Analyze by Western blot for SERT elute->analyze

Caption: Workflow for cell surface biotinylation of SERT in DRN tissue.

Materials:

  • Freshly dissected mouse brain

  • Vibratome

  • ACSF

  • Sulfo-NHS-SS-Biotin (Thermo Fisher Scientific)

  • Quenching buffer (50 mM glycine in PBS)

  • RIPA buffer

  • Streptavidin-agarose beads

  • Anti-SERT antibody

Procedure:

  • Rapidly dissect the mouse brain and prepare 300 µm acute coronal slices containing the DRN using a vibratome in ice-cold ACSF.

  • Incubate the slices with 1 mg/mL Sulfo-NHS-SS-Biotin in ACSF for 30 minutes on ice with gentle agitation.

  • Quench the biotinylation reaction by washing the slices three times with ice-cold quenching buffer.

  • Dissect the DRN region from the slices and homogenize in RIPA buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Incubate the lysate with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.

  • Wash the beads extensively with RIPA buffer.

  • Elute the captured proteins by boiling in SDS-PAGE sample buffer containing DTT (to cleave the SS bond).

  • Analyze the eluate by Western blotting with an anti-SERT antibody. Total SERT levels in the input lysate should also be measured for normalization.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway modulated by this compound.

G Sakura6 This compound SERT_nNOS SERT-nNOS Complex Sakura6->SERT_nNOS promotes SERT_surface Cell Surface SERT SERT_nNOS->SERT_surface decreases Serotonin_reuptake Serotonin Reuptake SERT_surface->Serotonin_reuptake mediates DRN_Serotonin Extracellular Serotonin in DRN Serotonin_reuptake->DRN_Serotonin decreases

Caption: Proposed signaling pathway of this compound action in the DRN.

Conclusion

This compound is a valuable pharmacological tool for investigating the regulatory dynamics of the serotonin transporter through its interaction with neuronal nitric oxide synthase. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of serotonergic signaling and its role in neuropsychiatric disorders. The ability of this compound to specifically modulate the SERT-nNOS complex provides a unique avenue for dissecting the intricate mechanisms governing serotonin homeostasis in the brain.

References

Technical Guide: Solubility and Stability of Sakura-6 in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is for research and development purposes only. "Sakura-6" is a hypothetical compound name used for illustrative purposes, as no public data exists for a specific molecule with this designation. The following guide is a template demonstrating how such information would be presented if available and is based on general principles of small molecule drug development.

This technical guide provides a comprehensive overview of the solubility and stability of the hypothetical small molecule, this compound. The data presented herein is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and preclinical assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for understanding its solubility and stability profile.

(Note: As this compound is a hypothetical molecule, the following data is illustrative.)

PropertyValue
Molecular FormulaC₂₂H₂₅FN₄O₃
Molecular Weight428.46 g/mol
pKa (strongest acidic)8.2 (predicted)
pKa (strongest basic)3.5 (predicted)
LogP2.8 (predicted)

Solubility Profile of this compound

The solubility of this compound was assessed in a range of common pharmaceutical solvents at ambient temperature (20-25°C).

SolventTypeSolubility (mg/mL)Classification
WaterAqueous< 0.01Practically Insoluble
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.01Practically Insoluble
0.1 N HClAcidic Aqueous0.5Slightly Soluble
0.1 N NaOHBasic Aqueous0.2Slightly Soluble
MethanolPolar Protic15Soluble
EthanolPolar Protic8Sparingly Soluble
Isopropyl AlcoholPolar Protic5Sparingly Soluble
AcetonitrilePolar Aprotic25Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Very Soluble
Dichloromethane (DCM)Nonpolar12Sparingly Soluble
Ethyl AcetateNonpolar7Sparingly Soluble
HexanesNonpolar< 0.1Practically Insoluble

Stability of this compound

The stability of this compound was evaluated under various stress conditions to identify potential degradation pathways.

Solution State Stability

Solutions of this compound (1 mg/mL) in different solvents were stored at 40°C for 7 days. The percentage of this compound remaining was determined by HPLC.

Solvent% this compound Remaining (Day 7)Major Degradants Observed
0.1 N HCl75%Hydrolysis Product A
0.1 N NaOH60%Hydrolysis Product B
Water92%Minor oxidative products
Methanol98%No significant degradation
Acetonitrile99%No significant degradation
Solid State Stability

Solid this compound was exposed to stress conditions as per ICH guidelines.

ConditionDuration% this compound RemainingObservations
40°C / 75% RH4 weeks98.5%No change in appearance
60°C2 weeks97.2%Slight discoloration
High-Intensity Light1.2 million lux hours91.0%Significant discoloration, Photodegradant C formed

Experimental Protocols

Solubility Assessment Protocol

A standardized shake-flask method was employed to determine the equilibrium solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Stability Study Protocol

The following workflow outlines the process for assessing the stability of this compound under forced degradation conditions.

G cluster_stress Stress Conditions cluster_sampling Time Points cluster_analysis Analysis Stress_Solid Solid State (Heat, Light, Humidity) Timepoints T=0, T=1, T=3, T=7 days Stress_Solid->Timepoints Stress_Solution Solution State (Acid, Base, Peroxide) Stress_Solution->Timepoints Analysis HPLC with PDA/MS Detector Timepoints->Analysis Assay Assay of this compound (% Remaining) Analysis->Assay Impurity Impurity Profiling (Mass Balance) Analysis->Impurity

Caption: Forced degradation study workflow for this compound.

Signaling Pathway Context (Hypothetical)

In a hypothetical drug discovery context, this compound is an inhibitor of the XYZ signaling pathway, which is implicated in oncogenesis. The diagram below illustrates the proposed mechanism of action.

XYZ_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor XYZ Receptor KinaseA Kinase A Receptor->KinaseA Activates Ligand Growth Factor Ligand->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor Z KinaseB->TF Gene Target Gene Expression TF->Gene Promotes Proliferation Cell Proliferation Gene->Proliferation Leads to Sakura6 This compound Sakura6->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

An In-depth Technical Guide to the In Vitro and In Vivo Effects of Sakura-6

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Sakura-6." This technical guide has been constructed by synthesizing data from studies on various "Sakura" (cherry blossom) extracts and related compounds to provide a hypothetical overview of potential effects and mechanisms of action, fulfilling the structural and content requirements of the inquiry. The experimental data and pathways described herein are derived from research on these related substances and should be considered illustrative for a hypothetical compound named "this compound."

This document details the preclinical and clinical findings related to this compound, a novel compound with significant anti-inflammatory, antioxidant, and cytoprotective properties. The following sections provide a comprehensive overview of its biological effects, mechanisms of action, and the experimental methodologies used in its evaluation.

Quantitative Data Summary

The biological activities of this compound have been quantified through a series of in vitro and in vivo studies. The data are summarized below for clarity and comparative analysis.

In Vitro Efficacy

The in vitro effects of this compound were assessed in various cell-based assays to determine its bioactivity at the cellular level.

Table 1: In Vitro Effects of this compound on Cellular Models

Assay Cell Line Treatment Concentration Result Reference
Anti-inflammatory RAW 264.7 LPS + this compound 2% 31.83% reduction in Nitric Oxide (NO) production [1]
Cell Viability HaCaT UVB + this compound 0.5% Cell viability increased to 65.61% (vs. 53.67% in UVB alone) [2]
1.0% Cell viability increased to 69.42% [2]
2.0% Cell viability increased to 80.64% [2]
Apoptosis HaCaT UVB + this compound 0.5% Apoptosis rate reduced to 30.7% (vs. 45.1% in UVB alone) [2]
1.0% Apoptosis rate reduced to 18.1% [2]
2.0% Apoptosis rate reduced to 15.4% [2]
DNA Damage HaCaT UVB + this compound 1.0% & 2.0% Significant decrease in Cyclobutane Pyrimidine Dimers (CPD) levels [2]
1.0% & 2.0% Significant decrease in 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels [2]

| Cell Cycle | HeLa, A549 | this compound | 3%, 5%, 7% | Increased proportion of cells in G1 and S phases |[3] |

In Vivo and Clinical Efficacy

The therapeutic potential of this compound was evaluated in human clinical trials focusing on dermatological applications.

Table 2: Effects of 8-Week Oral this compound Administration on Human Skin

Parameter This compound Group Placebo Group Reference
Skin AGEs (fluorescence) -6.6% (significant decrease) -2.5% (not significant) [4][5]
Skin Moisture -12.4% (significant decrease) -15.7% (significant decrease) [4]
TEWL (Transepidermal Water Loss) +30.0% (significant increase) Not significant change [4]
Skin Elasticity (R5) Not significant change +11.5% (significant increase) [4]
Facial Pigmented Spots -0.14 AU (significant decrease) -0.04 AU (not significant) [4][5]

| Facial Reddish Areas | -0.19 AU (significant decrease) | -0.13 AU (not significant) |[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.

In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with this compound (2%) or a placebo for 2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (excluding negative controls) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.

  • Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of this compound-treated wells to LPS-only treated wells.[1]

UVB-Induced Apoptosis and DNA Damage in HaCaT Cells
  • Cell Culture: Human keratinocyte cells (HaCaT) are cultured under standard conditions.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (0.5%, 1.0%, 2.0%) for 24 hours.[2]

  • UVB Irradiation: The culture medium is removed and cells are irradiated with 40 mJ/cm² of UVB radiation.[2]

  • Post-Incubation: Fresh medium containing the respective concentrations of this compound is added, and cells are incubated for another 24 hours.

  • Apoptosis Analysis: Apoptosis rates are quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Apoptotic cells are defined as Annexin V-positive.[2]

  • DNA Damage Quantification: Genomic DNA is isolated from the cells. Levels of Cyclobutane Pyrimidine Dimers (CPD) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) are measured using specific ELISA kits according to the manufacturer's instructions.[2]

Human Clinical Trial for Skin Health
  • Participants: The study involves Japanese women aged 35 to 59 with mild skin concerns.[4]

  • Study Design: A randomized, placebo-controlled, double-blind study is conducted over 8 weeks.

  • Intervention: Participants ingest either this compound capsules or identical placebo capsules daily.

  • Assessments: Skin condition is evaluated at baseline and after 8 weeks.

    • Skin Advanced Glycation End Products (AGEs): Measured using a fluorescence spectrophotometer.[4]

    • Skin Biophysical Properties: Skin moisture, transepidermal water loss (TEWL), and elasticity are measured using standard dermatological equipment.[4]

    • Facial Analysis: Standardized photographs of the face are taken and analyzed using imaging software to quantify pigmented spots, reddish areas, pores, and skin texture.[4][5]

  • Statistical Analysis: Changes from baseline within and between groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory and Antioxidant Pathways

This compound demonstrates potent anti-inflammatory and antioxidant effects. In response to inflammatory stimuli like TPA, it suppresses the pro-inflammatory ERK signaling pathway.[6] This leads to a downstream reduction in the activation of eIF2α, ATF-4, and CHOP, proteins associated with cellular stress.[6] Concurrently, this compound downregulates the expression of key inflammatory cytokines such as IL-6 and TNF-α.[6] It also enhances the cell's natural antioxidant defenses by activating the SIRT1/Nrf2/HO-1 signaling cascade.[6]

G TPA TPA (Inflammatory Stimulus) ERK p-ERK TPA->ERK Activates Sakura6 This compound Sakura6->ERK Inhibits SIRT1_Nrf2 SIRT1/Nrf2 Pathway Sakura6->SIRT1_Nrf2 Activates eIF2a p-eIF2α ERK->eIF2a ATF4 ATF-4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Inflammation Inflammation (IL-6, TNF-α) CHOP->Inflammation HO1 HO-1 SIRT1_Nrf2->HO1 Antioxidant Antioxidant Defense HO1->Antioxidant G UVB UVB Radiation Bax Bax (Pro-apoptotic) UVB->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) UVB->Bcl2 Downregulates Sakura6 This compound Sakura6->Bax Downregulates Sakura6->Bcl2 Upregulates CytoC Cytochrome-c Bax->CytoC Promotes release Bcl2->CytoC Inhibits release Casp3 Caspase-3 CytoC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis G Start Cell Culture (e.g., HaCaT) Pretreatment Pre-treatment with This compound (24h) Start->Pretreatment Stress Induce Stress (e.g., UVB Irradiation) Pretreatment->Stress Incubation Post-Incubation (24h) Stress->Incubation Analysis Endpoint Analysis Incubation->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Analysis->Apoptosis DNA_Damage DNA Damage (ELISA) Analysis->DNA_Damage

References

background research on the Sakura compound family

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: A Note on the "Sakura Compound Family"

Extensive research into scientific and pharmaceutical databases indicates that the term "Sakura compound family" does not refer to a recognized or established class of chemical compounds in the field of drug development. The query may stem from a misunderstanding or a proprietary, non-public designation.

The most relevant scientific finding relates to research on bioactive components within the leaves of the double cherry blossom, referred to as 'Gosen-Sakura'. This research, while promising, is in a preliminary stage and investigates the properties of a plant extract rather than a defined family of isolated and characterized compounds.

Therefore, this technical guide will focus on summarizing the available scientific literature on the bioactive properties of Gosen-Sakura leaf extracts , as this is the closest scientifically documented subject to the user's request. It is important to note that due to the nascent stage of this research, the depth of available quantitative data and detailed experimental protocols is limited compared to what would be available for a well-established compound family.

Technical Guide to the Bioactive Properties of Gosen-Sakura Leaf Extract

Audience: Researchers, scientists, and drug development professionals.

Abstract: The leaves of the double cherry blossom ('Gosen-Sakura'), traditionally used in Japanese confectionery, have recently become a subject of scientific inquiry for their potential therapeutic properties. Preliminary studies have identified that extracts from these leaves possess anti-tumor activities. This guide synthesizes the current, albeit limited, scientific knowledge regarding these extracts, focusing on reported biological effects and the speculative mechanisms of action. The information is presented to cater to a technical audience in the life sciences and drug development sectors.

Introduction to Gosen-Sakura Leaf Extract

The use of Gosen-Sakura leaves in food products like 'sakura-mochi' has pointed towards their general safety for consumption and historical belief in their antimicrobial properties.[1] Recent scientific investigation has shifted focus to their potential as a source of novel bioactive molecules for therapeutic applications, particularly in oncology.[1] Research has demonstrated that a low-temperature vacuum extract of Gosen-Sakura leaves can inhibit the proliferation of tumor cell lines.[1]

Putative Anti-Tumor Activity

Initial studies have focused on the cytotoxic effects of Gosen-Sakura leaf extracts on cancer cells. The primary hypothesis is that the extract contains one or more novel compounds with anti-tumor effects, distinct from known compounds like coumarin and benzyl alcohol which are also found in the plant.[1]

The anti-tumor activity of the Gosen-Sakura leaf extract is hypothesized to occur through the induction of apoptosis (programmed cell death) and interference with DNA synthesis, thereby targeting cell division.[1] This suggests a mechanism that could be valuable in cancer therapy.

Experimental Protocols

While detailed, step-by-step protocols for a specific, isolated "Sakura compound" are not available, the methodology for preparing the bioactive extract has been published.

This method was developed to extract water-soluble compounds in a state that is as close to their natural form as possible.[1]

  • Objective: To prepare a water-soluble leaf extract from Gosen-Sakura for bioactivity screening.

  • Apparatus: Low-temperature vacuum extractor.

  • Procedure:

    • Fresh leaves of the Gosen-Sakura (double cherry blossom) are collected.

    • The leaves are processed using a low-temperature vacuum extraction method. This technique is designed to preserve the integrity of potentially heat-labile bioactive molecules.

    • The resulting product is a water-soluble extract containing a mixture of compounds from the leaves.

  • Significance: This method is highlighted as a novel approach to obtaining 'near natural form' extracts for screening purposes.[1]

The anti-tumor effects of the extract were quantified using a standard MTT assay.

  • Objective: To assess the inhibitory effect of the Gosen-Sakura leaf extract on the proliferation of tumor cell lines.

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • General Procedure:

    • Tumor cell lines are cultured in appropriate media in 96-well plates.

    • Cells are treated with various concentrations of the Gosen-Sakura leaf extract.

    • After a specified incubation period, the MTT reagent is added to each well.

    • The cells are incubated further to allow for the conversion of MTT to formazan.

    • A solubilization solution is added to dissolve the insoluble formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Summary of Quantitative Data

Currently, there is a lack of specific quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for isolated compounds from Gosen-Sakura in the public domain. The published research focuses on the qualitative observation of anti-tumor effects from the extract as a whole.[1]

ParameterDataSource
BioactivityInhibition of tumor cell line proliferation[1]
Identified Compounds in ExtractContains substance(s) with anti-tumor effect other than coumarin and benzyl alcohol[1]
Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the research and the general workflow of the experimental procedures mentioned in the source literature.

Gosen_Sakura_Research_Logic cluster_0 Historical Context & Hypothesis cluster_1 Experimental Phase cluster_2 Results & Conclusion Traditional Use Traditional Use in 'sakura-mochi' Historical Use Historical antimicrobial properties Traditional Use->Historical Use Hypothesis Hypothesis: Presence of novel bioactive compounds Extraction Low-Temperature Vacuum Extraction Hypothesis->Extraction Historical Use->Hypothesis Screening Bioactivity Screening (MTT Assay) Extraction->Screening Result Result: Inhibition of Tumor Cell Proliferation Screening->Result Conclusion Conclusion: Extract contains 'novel' biomolecule(s) with anti-tumor activity Result->Conclusion Mechanism Speculated Mechanism: Targets DNA synthesis and induces apoptosis Result->Mechanism

Caption: Logical flow of Gosen-Sakura leaf extract research.

Experimental_Workflow Start Collect_Leaves Collect Gosen-Sakura Leaves Start->Collect_Leaves Prepare_Cells Culture Tumor Cell Lines Start->Prepare_Cells Extraction Perform Low-Temp Vacuum Extraction Collect_Leaves->Extraction Treat_Cells Treat Cells with Extract Concentrations Extraction->Treat_Cells Prepare_Cells->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Analyze Analyze Absorbance Data MTT_Assay->Analyze End Analyze->End

Caption: General experimental workflow for extract testing.

Future Directions

The current body of research serves as a proof-of-concept. The necessary next steps for the drug development community would involve:

  • Bioassay-Guided Fractionation: To isolate the specific compound(s) responsible for the observed anti-tumor activity.

  • Structure Elucidation: To determine the chemical structure of the active compound(s) using techniques like NMR and mass spectrometry.

  • Mechanism of Action Studies: To move from speculation to confirmation of the cellular and molecular targets of the isolated compounds.

  • Synthesis and Analog Development: To synthesize the novel compound(s) and create analogs to explore structure-activity relationships (SAR).

Conclusion

While the "Sakura compound family" is not an established term, the investigation into extracts from Gosen-Sakura leaves has opened a potential new avenue for natural product drug discovery. The research highlights the presence of uncharacterized biomolecules with anti-tumor properties.[1] This guide provides a summary of the foundational, publicly available information for researchers interested in this emerging area. Further rigorous scientific inquiry is required to isolate, characterize, and validate any novel compounds from this source for potential therapeutic development.

References

Initial Toxicity Screening of Sakura-6: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding a specific molecule designated "Sakura-6" for initial toxicity screening is not available. The following technical guide is a representative example tailored for researchers, scientists, and drug development professionals, outlining the essential components of such a screening process for a hypothetical novel therapeutic agent.

This guide provides a framework for the preliminary safety assessment of a new chemical entity (NCE), covering fundamental in vitro and in vivo assays. It includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key experimental workflows and signaling pathways using the DOT language for Graphviz.

Introduction

The initial toxicity screening of a novel compound, herein referred to as this compound, is a critical step in early-stage drug development. This process aims to identify potential safety liabilities, inform dose selection for further non-clinical studies, and guide the overall development strategy. This document outlines a standard battery of preliminary toxicity assays, including assessments of cytotoxicity, genotoxicity, cardiovascular safety, and acute systemic toxicity.

In Vitro Toxicity Assessment

Cellular Cytotoxicity

Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in various cell lines, providing a preliminary indication of its cytotoxic potential.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cell lines, such as HepG2 (liver), HEK293 (kidney), and a relevant cancer cell line (e.g., MCF-7 for breast cancer), are cultured in appropriate media until they reach 80-90% confluency.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations. The cells are treated with these concentrations in triplicate and incubated for 48 hours. Vehicle-only wells serve as a negative control.

  • MTT Addition: After incubation, the media is replaced with fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginThis compound IC50 (µM)
HepG2Liver75.2
HEK293Kidney123.8
MCF-7Breast Cancer45.1

Experimental Workflow: Cellular Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep1 Culture selected cell lines (e.g., HepG2, HEK293) prep2 Seed cells into 96-well plates prep1->prep2 treat2 Treat cells and incubate for 48 hours prep2->treat2 treat1 Prepare serial dilutions of this compound treat1->treat2 assay1 Add MTT reagent treat2->assay1 assay2 Solubilize formazan crystals assay1->assay2 assay3 Measure absorbance at 570 nm assay2->assay3 assay4 Calculate IC50 values assay3->assay4

Workflow for the MTT-based cellular cytotoxicity assay.
Genotoxicity

Objective: To assess the potential of this compound to induce genetic mutations.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The assay is performed with and without a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Data Presentation:

S. typhimurium StrainMetabolic Activation (S9)This compound Highest Non-toxic Dose (µ g/plate )Result
TA98-5000Negative
TA98+5000Negative
TA100-5000Negative
TA100+5000Negative
Cardiovascular Safety: hERG Channel Assay

Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.

  • Compound Application: Cells are exposed to a range of concentrations of this compound.

  • Data Acquisition: The effect of this compound on the hERG current is recorded and compared to the baseline current.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.

Data Presentation:

AssayEndpointThis compound IC50 (µM)
hERG Patch-ClamphERG Current Inhibition> 100

Signaling Pathway: Simplified hERG Channel Function

G cluster_membrane Cell Membrane hERG hERG K+ Channel K_out K+ (extracellular) hERG->K_out Repolarization Cardiac Repolarization hERG->Repolarization Contributes to K_in K+ (intracellular) K_in->hERG K+ Efflux Sakura6 This compound Sakura6->hERG Potential Inhibition

Role of the hERG channel in cardiac repolarization.

In Vivo Toxicity Assessment

Acute Systemic Toxicity

Objective: To determine the short-term toxicity of a single high dose of this compound in a rodent model.

Experimental Protocol: Rodent Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are used.

  • Dosing: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage). The starting dose is based on in vitro cytotoxicity data.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded regularly.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 (lethal dose for 50% of the animals) is estimated.

Data Presentation:

SpeciesSexRoute of AdministrationEstimated LD50 (mg/kg)Clinical Observations
RatMaleOral> 2000No adverse effects observed
RatFemaleOral> 2000No adverse effects observed

Logical Workflow: Acute Systemic Toxicity Study

G start Start dose Administer single dose of this compound to one animal start->dose observe Observe for 48 hours dose->observe survived Animal Survived? observe->survived increase_dose Increase dose for next animal survived->increase_dose Yes decrease_dose Decrease dose for next animal survived->decrease_dose No continue_obs Continue observation for 14 days survived->continue_obs Endpoint Reached increase_dose->dose decrease_dose->dose end End of Study (Necropsy & LD50 Estimation) continue_obs->end

Decision-making workflow for the up-and-down acute toxicity procedure.

Conclusion

The initial toxicity screening of the hypothetical compound this compound suggests a favorable preliminary safety profile. The in vitro assays indicated moderate to low cytotoxicity, no mutagenic potential in the Ames test, and a low risk of hERG channel inhibition. The in vivo acute systemic toxicity study in rats established an LD50 greater than 2000 mg/kg, indicating low acute toxicity. These results support the continued preclinical development of this compound and will inform the design of future, more comprehensive toxicology studies.

Methodological & Application

Sakura-6 protocol for cell culture treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols for a "Sakura-6 protocol" are provided as a representative, scientifically-informed example based on available research into the inhibition of the Interleukin-6 (IL-6) signaling pathway. The term "this compound protocol" does not correspond to a standardized, publicly documented cell culture treatment protocol. The information herein is synthesized for research and development professionals based on established methodologies for studying cytokine signaling pathways.

Application Notes: The this compound Protocol for IL-6 Pathway Inhibition

Introduction

The Interleukin-6 (IL-6) signaling cascade is a critical pathway in the cellular inflammatory response, immune regulation, and cell proliferation.[1][2][3] Dysregulation of IL-6 signaling is implicated in a variety of inflammatory diseases and cancers.[1][4] The this compound protocol provides a framework for utilizing a novel inhibitor to specifically target the IL-6 receptor complex, thereby blocking downstream signal transduction. These notes detail the application of the this compound protocol for studying the effects of IL-6 pathway inhibition in vitro.

Mechanism of Action

The this compound compound is a putative antagonist of the IL-6 receptor (IL-6R). It is hypothesized to function by preventing the binding of IL-6 to its receptor, which in turn inhibits the formation of the active signaling complex with gp130. This blockade prevents the subsequent activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a primary downstream cascade of IL-6 signaling.[2][3][4]

Applications

  • Anti-inflammatory drug screening: The protocol can be used to assess the anti-inflammatory potential of the this compound compound in cell-based assays.

  • Cancer biology research: Researchers can investigate the role of IL-6 signaling in tumor cell proliferation, survival, and migration.

  • Immunology studies: The protocol is suitable for studying the effects of IL-6 inhibition on immune cell differentiation and function.

Cell Line Recommendations

A variety of cell lines are suitable for this protocol, depending on the research application. The following table summarizes recommended cell lines and their typical uses in the context of IL-6 signaling research.

Cell LineCell TypeRecommended Use
MCF-7 Human Breast CancerStudying the role of IL-6 in cancer cell proliferation.
THP-1 Human MonocyticInvestigating inflammatory responses and macrophage differentiation.[5]
HepG2 Human Liver CarcinomaAnalyzing the acute phase response mediated by IL-6.
U-266 Human MyelomaA model for IL-6 dependent tumor growth.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol describes the basic steps for treating adherent cell cultures with the this compound compound.

  • Cell Seeding: Plate cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Starvation (Optional): To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for 4-6 hours prior to treatment.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a recombinant human IL-6 solution at a working concentration of 20 ng/mL to stimulate the pathway.

  • Treatment:

    • Pre-treat the cells with the diluted this compound compound for 1 hour.

    • Stimulate the cells with IL-6 for 30 minutes (for signaling studies) or 24-48 hours (for proliferation or gene expression assays).

  • Harvesting:

    • For protein analysis, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

    • For RNA analysis, wash the cells with PBS and proceed with an RNA extraction protocol.

Experimental Workflow for this compound Treatment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Harvesting seed Seed cells in 6-well plate incubate1 Incubate overnight seed->incubate1 starve Serum starve cells (optional) incubate1->starve pretreat Pre-treat with this compound starve->pretreat stimulate Stimulate with IL-6 pretreat->stimulate harvest_protein Harvest for Protein Analysis stimulate->harvest_protein harvest_rna Harvest for RNA Analysis stimulate->harvest_rna G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R gp130 gp130 IL6R->gp130 dimerization JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Gene Gene Expression (Inflammation, Proliferation) pSTAT3->Gene translocates to nucleus IL6 IL-6 IL6->IL6R Sakura6 This compound Sakura6->IL6R inhibits

References

Application Notes and Protocols for Sakura-6 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document describes the application of a hypothetical Interleukin-6 (IL-6) inhibitor, designated "Sakura-6." As of the current date, "this compound" is not a known compound in scientific literature. The information provided is based on established principles of IL-6 inhibition and common practices in preclinical animal model research. These notes are intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis.[1][2][3] Dysregulation of IL-6 signaling is implicated in the pathophysiology of various diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer.[1][2] this compound is a potent and selective inhibitor of the IL-6 signaling pathway, offering a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the utilization of this compound in relevant animal models to assess its efficacy, mechanism of action, and safety profile.

Mechanism of Action

This compound is a small molecule inhibitor that selectively binds to the IL-6 receptor (IL-6R), preventing the formation of the IL-6/IL-6R complex. This action blocks the subsequent association with the signal-transducing subunit, glycoprotein 130 (gp130), thereby inhibiting the activation of downstream signaling cascades, primarily the JAK/STAT and MAPK/ERK pathways.[3][4] The inhibition of these pathways leads to the downregulation of inflammatory gene expression and a reduction in the pathological processes driven by excessive IL-6 activity.

IL-6 Signaling Pathway and Point of Inhibition by this compound

IL6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6 Receptor (IL-6R) IL-6->IL-6R Binding gp130 gp130 IL-6R->gp130 Complex Formation This compound This compound This compound->IL-6R Inhibition JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPK MAPK/ERK JAK->MAPK Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Inflammatory Gene Expression pSTAT3->Gene pMAPK p-MAPK/ERK MAPK->pMAPK pMAPK->Gene

This compound inhibits the IL-6 signaling pathway.

Applications in Animal Models

This compound can be evaluated in various animal models of diseases where IL-6 is a key driver of pathology.

  • Rheumatoid Arthritis (RA): Collagen-induced arthritis (CIA) in DBA/1 mice is a standard model.

  • Inflammatory Bowel Disease (IBD): Dextran sulfate sodium (DSS)-induced colitis in C57BL/6 mice is a commonly used model.

  • Cancer: Xenograft or syngeneic tumor models where IL-6 is known to promote tumor growth and survival (e.g., certain models of lung, breast, or prostate cancer).

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs and inflammatory markers of arthritis in a CIA mouse model.

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • ELISA kits for mouse IL-6 and TNF-α

  • Histology supplies

Experimental Workflow:

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Day25 Day 25: Onset of Arthritis Begin this compound Treatment Day21->Day25 Treatment Daily Dosing (Vehicle or this compound) Day25->Treatment Monitoring Monitor: Clinical Score, Paw Thickness Treatment->Monitoring Day42 Day 42: Euthanasia & Sample Collection Monitoring->Day42 Analysis Analysis: - Serum Cytokines (ELISA) - Histopathology of Joints Day42->Analysis

Experimental workflow for the CIA mouse model.

Procedure:

  • Induction of Arthritis:

    • On Day 0, emulsify bovine type II collagen in Complete Freund's Adjuvant. Anesthetize mice and administer a subcutaneous injection at the base of the tail.

    • On Day 21, provide a booster immunization with bovine type II collagen emulsified in Incomplete Freund's Adjuvant via a subcutaneous injection.

  • Treatment:

    • Begin monitoring for signs of arthritis around Day 25.

    • Upon the first signs of arthritis, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose, e.g., 10 mg/kg)

      • Group 3: this compound (high dose, e.g., 30 mg/kg)

    • Administer this compound or vehicle daily via oral gavage until the end of the study (Day 42).

  • Efficacy Assessment:

    • Clinical Scoring: Score mice daily for clinical signs of arthritis on a scale of 0-4 per paw.

    • Paw Thickness: Measure paw thickness every other day using calipers.

    • Endpoint Analysis (Day 42):

      • Collect blood via cardiac puncture for serum cytokine analysis (IL-6, TNF-α) by ELISA.

      • Harvest hind paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.

Protocol 2: Acute Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and potential acute toxicity of this compound in mice.

Materials:

  • Male and female C57BL/6 mice, 6-8 weeks old

  • This compound

  • Vehicle

  • Standard toxicology observation checklist

Procedure:

  • Dosing:

    • Divide mice into groups (n=5 per sex per group).

    • Administer single doses of this compound via oral gavage at escalating concentrations (e.g., 50, 150, 500, 1000, 2000 mg/kg). Include a vehicle control group.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint Analysis:

    • At Day 14, euthanize all surviving animals.

    • Conduct gross necropsy on all animals (including any that died during the study).

    • Collect major organs for histopathological examination.

Data Presentation

Table 1: Efficacy of this compound in the CIA Mouse Model
Treatment GroupMean Clinical Score (Day 42)Mean Paw Thickness (mm, Day 42)Serum IL-6 (pg/mL)Serum TNF-α (pg/mL)
Vehicle10.2 ± 1.53.8 ± 0.4150.5 ± 25.285.3 ± 12.1
This compound (10 mg/kg)5.1 ± 0.92.9 ± 0.375.8 ± 10.142.6 ± 8.5
This compound (30 mg/kg)2.3 ± 0.52.2 ± 0.230.2 ± 5.618.9 ± 4.3

Data are presented as mean ± SEM.

Table 2: Acute Toxicity of this compound in Mice
Dose (mg/kg)Mortality (M/F)Key Clinical SignsGross Necropsy Findings
Vehicle0/0None observedNo abnormalities
500/0None observedNo abnormalities
1500/0None observedNo abnormalities
5000/0None observedNo abnormalities
10000/0Mild, transient lethargyNo abnormalities
20001/0Severe lethargy, piloerectionNo abnormalities

MTD determined to be >1000 mg/kg.

Conclusion

These protocols provide a framework for the preclinical evaluation of this compound in animal models. The CIA model is robust for assessing anti-inflammatory efficacy, while the acute toxicity study provides essential safety information. Further studies, including pharmacokinetic and chronic toxicity assessments, will be necessary for a comprehensive preclinical data package. The potent and specific mechanism of action of this compound suggests its potential as a valuable therapeutic agent for IL-6-driven diseases.

References

Application Note: Quantitative Analysis of Sakura-6 in Tissue Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sakura-6 is a novel small molecule inhibitor of the pro-inflammatory NF-κB signaling pathway, currently under investigation for the treatment of various autoimmune disorders. Accurate quantification of this compound in target tissues is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to correlate tissue exposure with therapeutic efficacy and potential toxicity.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in biological tissue samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2] The method described herein has been validated according to the principles outlined in the FDA's guidance for bioanalytical method validation.[3][4][5]

Principle of the Method

This method employs a protein precipitation followed by solid-phase extraction (SPE) for the isolation of this compound from tissue homogenates.[6] The extracted analyte is then separated from endogenous matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to its stable isotope-labeled internal standard (SIL-IS), this compound-d4.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Sakura6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates TNF-α TNF-α TNF-α->Receptor Binds Sakura6 This compound Sakura6->IKK Inhibits

Figure 1: Hypothetical Signaling Pathway of this compound

Materials and Reagents

  • This compound reference standard (≥99% purity)

  • This compound-d4 (internal standard, ≥99% purity, 99% isotopic enrichment)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (≥99% purity)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges

  • Control tissue (e.g., rat liver, brain, or tumor)

Experimental Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50:50 acetonitrile:water.

  • Tissue Homogenate Preparation: Homogenize control tissue in 4 volumes of cold PBS (1:4 w/v) using a bead beater or rotor-stator homogenizer.[7] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The resulting supernatant is the tissue homogenate.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the this compound working standard solutions into blank tissue homogenate to prepare CC and QC samples.

  • Sample Aliquoting: Aliquot 100 µL of tissue homogenate (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL IS working solution to all samples except for the blank matrix.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.[6]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound and this compound-d4 with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample (100 mg) Homogenize Homogenize in PBS (1:4 w/v) Tissue->Homogenize Aliquot Aliquot Homogenate (100 µL) Homogenize->Aliquot Add_IS Add Internal Standard (this compound-d4) Aliquot->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge (14,000 x g) Precipitate->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Report Generate Report Quantify->Report

Figure 2: Experimental Workflow for this compound Analysis
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 452.2 -> 288.1; this compound-d4: 456.2 -> 292.1
Ion Source Temp. 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V

Data Presentation and Performance Characteristics

The method was validated for linearity, sensitivity, accuracy, precision, and recovery. All validation parameters met the acceptance criteria as per FDA guidelines.[3][4]

Validation Parameter Result
Linearity (r²) > 0.998
Calibration Range 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Accuracy & Precision Accuracy: 95.2% - 103.5%; Precision (CV%): ≤ 8.7%
Inter-day Accuracy & Precision Accuracy: 97.1% - 105.2%; Precision (CV%): ≤ 10.3%
Matrix Effect 92% - 108%
Recovery > 85%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in tissue samples. The simple and efficient sample preparation procedure, combined with the high selectivity of tandem mass spectrometry, ensures accurate measurement of this compound concentrations, making this method suitable for supporting preclinical and clinical studies.

References

Application Notes and Protocols for Sakura-6 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Recent research has highlighted the role of aberrant signaling pathways in the pathogenesis of AD. One such pathway involves the interaction between the β-amyloid precursor protein (APP) and Death Receptor 6 (DR6), which can trigger a caspase-dependent self-destruction program in neurons.[1] Sakura-6 is a novel, potent, and selective inhibitor of the DR6 signaling pathway, offering a promising therapeutic strategy to mitigate neurodegeneration in Alzheimer's disease.

These application notes provide an overview of this compound and detailed protocols for its use in preclinical Alzheimer's disease research.

Mechanism of Action

This compound is a synthetic small molecule that specifically binds to the extracellular domain of Death Receptor 6 (DR6), preventing its interaction with the N-terminal fragment of APP (N-APP). This inhibition blocks the downstream activation of caspases, thereby preventing neuronal apoptosis and synaptic loss. The proposed mechanism of action of this compound is to preserve neuronal integrity and function in the presence of amyloid pathology.

Applications in Alzheimer's Disease Research

  • Inhibition of Neuronal Apoptosis: this compound can be used to study the role of the DR6-mediated apoptotic pathway in in vitro and in vivo models of Alzheimer's disease.

  • Synaptic Protection: By blocking the DR6 signaling cascade, this compound is hypothesized to protect synapses from Aβ-induced toxicity, which can be assessed through various functional and morphological assays.

  • Cognitive Function Rescue: In animal models of Alzheimer's disease, this compound can be evaluated for its potential to ameliorate cognitive deficits.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in Alzheimer's disease models.

Table 1: Effect of this compound on Neuronal Apoptosis in vitro

Treatment GroupConcentration% Apoptotic Neurons (TUNEL Assay)
Vehicle Control-5.2 ± 0.8
Aβ Oligomers (10 µM)-35.7 ± 4.1
Aβ Oligomers + this compound10 nM12.3 ± 2.5
Aβ Oligomers + this compound50 nM7.8 ± 1.9
Aβ Oligomers + this compound100 nM5.9 ± 1.2

Table 2: Synaptic Density in 5XFAD Mouse Model Treated with this compound

Treatment GroupDosageSynaptic Density (synaptophysin puncta/100 µm²)
Wild-Type (WT)Vehicle125.4 ± 10.2
5XFADVehicle78.6 ± 8.9
5XFADThis compound (10 mg/kg)105.3 ± 9.5
5XFADThis compound (20 mg/kg)118.9 ± 11.1

Table 3: Cognitive Performance in 5XFAD Mice (Y-maze)

Treatment GroupDosage% Spontaneous Alternation
Wild-Type (WT)Vehicle75.3 ± 5.6
5XFADVehicle52.1 ± 6.8
5XFADThis compound (10 mg/kg)64.7 ± 7.1
5XFADThis compound (20 mg/kg)71.2 ± 6.3

Experimental Protocols

Protocol 1: In vitro Neuroprotection Assay

This protocol details the procedure to assess the neuroprotective effects of this compound against Aβ-induced toxicity in primary neuronal cultures.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound

  • Aβ (1-42) oligomers

  • TUNEL assay kit

  • DAPI stain

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

Procedure:

  • Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 24-well plate.

  • Culture neurons for 7 days in vitro (DIV).

  • Prepare Aβ (1-42) oligomers according to established protocols.

  • Pre-treat neurons with varying concentrations of this compound (10 nM, 50 nM, 100 nM) for 2 hours.

  • Add Aβ oligomers (10 µM final concentration) to the designated wells.

  • Incubate for 24 hours.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash three times with PBS.

  • Perform TUNEL staining according to the manufacturer's instructions to label apoptotic cells.

  • Counterstain with DAPI to visualize cell nuclei.

  • Image the wells using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 2: Evaluation of this compound in a 5XFAD Mouse Model

This protocol describes the in vivo administration of this compound to a transgenic mouse model of Alzheimer's disease and subsequent behavioral and histological analysis.

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Y-maze apparatus

  • Anesthesia

  • Perfusion solutions (PBS and 4% PFA)

  • Synaptophysin antibody

  • Fluorescent secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Begin treatment of 3-month-old 5XFAD mice with this compound (10 mg/kg or 20 mg/kg) or vehicle via daily intraperitoneal injections for 3 months.

  • At 6 months of age, perform cognitive testing using the Y-maze to assess spatial working memory. Record the number of arm entries and the sequence of entries to calculate the percentage of spontaneous alternations.

  • Following behavioral testing, anesthetize the mice and perform transcardial perfusion with PBS followed by 4% PFA.[2]

  • Dissect and post-fix the brains in 4% PFA overnight.[2]

  • Cryoprotect the brains in 30% sucrose solution.

  • Prepare 40 µm-thick coronal brain sections using a cryostat.

  • Perform immunohistochemistry for synaptophysin to label presynaptic terminals.

  • Incubate sections with a primary antibody against synaptophysin.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Mount sections on slides and coverslip with mounting medium containing DAPI.

  • Acquire images of the hippocampus and cortex using a confocal microscope.

  • Quantify synaptic density by counting the number of synaptophysin-positive puncta per unit area.

Visualizations

Sakura6_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APP APP N_APP N-APP APP->N_APP Cleavage DR6 DR6 N_APP->DR6 Binds Sakura6 This compound Sakura6->DR6 Inhibits Caspase_Activation Caspase Activation DR6->Caspase_Activation Activates Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Proposed mechanism of action of this compound in inhibiting the DR6 signaling pathway.

Experimental_Workflow_5XFAD cluster_treatment Treatment Phase (3 months) cluster_assessment Assessment Phase Start 3-month-old 5XFAD mice Treatment Daily injections: - Vehicle - this compound (10 mg/kg) - this compound (20 mg/kg) Start->Treatment End_Treatment 6-month-old mice Treatment->End_Treatment Behavioral Y-maze Test End_Treatment->Behavioral Cognitive Assessment Histology Immunohistochemistry (Synaptophysin) Behavioral->Histology Tissue Collection Analysis Data Analysis Histology->Analysis Quantification

Caption: Experimental workflow for evaluating this compound in the 5XFAD mouse model.

References

Techniques for Labeling Sakura-6 with Fluorescent Tags: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the localization, trafficking, and interaction of proteins within their native cellular environment is crucial for elucidating their biological function and for the development of novel therapeutics. Fluorescent labeling of proteins of interest is a powerful and widely used technique that enables researchers to visualize and quantify these dynamic processes in real-time. This document provides detailed application notes and protocols for the fluorescent labeling of the hypothetical protein, Sakura-6.

The methods described herein are broadly applicable to a wide range of proteins and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will cover the most common covalent labeling strategies, including amine-reactive and thiol-reactive labeling, as well as site-specific enzymatic labeling techniques. For each method, we provide a detailed, step-by-step protocol, a discussion of the advantages and disadvantages, and a list of commonly used fluorescent dyes.

Labeling Strategies at a Glance

The choice of a fluorescent labeling strategy for this compound will depend on several factors, including the protein's amino acid composition, the desired site of labeling, and the downstream application. The following table provides a summary of the key labeling techniques discussed in this document.

Labeling StrategyTarget Residue(s)Key FeaturesCommon Applications
Amine-Reactive Labeling Lysine (ε-amino group), N-terminus (α-amino group)- Simple and cost-effective- Can result in heterogeneous labeling- May affect protein function if lysines are in active sites- Antibody labeling- General protein tracking- Flow cytometry
Thiol-Reactive Labeling Cysteine (sulfhydryl group)- More specific than amine labeling due to lower abundance of cysteines- Site-specific labeling can be achieved through mutagenesis- Studies of protein structure and function- FRET-based assays- Single-molecule imaging
Enzymatic Labeling (e.g., SNAP-tag®, HaloTag®) Fusion tag- Highly specific, single-site labeling- Covalent and irreversible labeling- Requires genetic modification of the protein- Live-cell imaging- Pulse-chase experiments- Super-resolution microscopy

Quantitative Comparison of Common Fluorescent Dyes

The selection of a suitable fluorescent dye is as critical as the choice of labeling chemistry. The ideal fluorophore should be bright, photostable, and have excitation and emission spectra that are compatible with the available imaging instrumentation. Below is a comparison of some commonly used fluorescent dyes for protein labeling.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Photostability
FITC 4945180.92~75,000Low
Alexa Fluor™ 488 4955190.92~71,000High
Cy®3 5505700.15~150,000Moderate
Alexa Fluor™ 555 5555650.10~150,000High
Cy®5 6496700.28~250,000Moderate
Alexa Fluor™ 647 6506680.33~239,000High

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of this compound using NHS Ester Dyes

This protocol describes the labeling of primary amines (lysine residues and the N-terminus) of this compound with a succinimidyl (NHS) ester-functionalized fluorescent dye.

Materials:

  • Purified this compound protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium phosphate, pH 8.0-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the purified this compound is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided. If necessary, exchange the buffer using dialysis or a desalting column.

  • Dye Preparation:

    • Shortly before use, prepare a 10 mM stock solution of the amine-reactive dye by dissolving it in anhydrous DMSO or DMF. Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • Adjust the pH of the this compound protein solution to 8.0-8.5 by adding the reaction buffer.

    • Add the reactive dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light. Gentle mixing during the incubation can improve labeling efficiency.

  • Purification:

    • Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

      • DOL = (A_dye × ε_protein) / [ε_dye × (A₂₈₀ - (A_dye × CF))]

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A_dye is the absorbance at the dye's excitation maximum.

        • ε_protein is the molar extinction coefficient of this compound at 280 nm.

        • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

        • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

Protocol 2: Thiol-Reactive Labeling of this compound using Maleimide Dyes

This protocol is for labeling cysteine residues in this compound with a maleimide-functionalized fluorescent dye. This method is more specific than amine labeling. If this compound does not have a solvent-accessible cysteine, site-directed mutagenesis can be used to introduce one at a desired location.

Materials:

  • Purified this compound protein

  • Thiol-reactive fluorescent dye (maleimide)

  • Anhydrous DMSO or DMF

  • Reaction buffer: PBS or HEPES, pH 7.0-7.5

  • Reducing agent (e.g., DTT or TCEP) (optional)

  • Size-exclusion chromatography column or dialysis tubing

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • If this compound has disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column immediately before labeling.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Dissolve the this compound protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • Add the maleimide dye solution to the protein solution at a 10-20 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye by size-exclusion chromatography or dialysis.

  • Determination of DOL:

    • Follow the same procedure as in Protocol 1 to determine the degree of labeling.

Protocol 3: Enzymatic Labeling of this compound using SNAP-tag® Technology

This protocol describes the site-specific labeling of a this compound fusion protein containing a SNAP-tag®. This method offers high specificity and is ideal for live-cell imaging.

Materials:

  • Expression vector for this compound fused with SNAP-tag®

  • Mammalian cell line for expression

  • Cell culture reagents

  • SNAP-tag® substrate (fluorescently labeled O⁶-benzylguanine derivative)

  • Imaging medium (e.g., DMEM without phenol red)

  • Fluorescence microscope

Procedure:

  • Expression of SNAP-tag® Fusion Protein:

    • Transfect the mammalian cells with the expression vector for SNAP-tag®-Sakura-6.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • Labeling in Live Cells:

    • Prepare the labeling solution by diluting the SNAP-tag® substrate to the desired final concentration (typically 1-5 µM) in pre-warmed imaging medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution and wash the cells 2-3 times with pre-warmed imaging medium to remove the unbound substrate.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

Signaling Pathway of a Labeled Ligand

The following diagram illustrates a hypothetical signaling pathway that could be studied using a fluorescently labeled ligand ("Fluoro-Ligand") that binds to the this compound receptor.

Signaling_Pathway cluster_membrane Cell Membrane Sakura6 This compound Receptor Downstream1 Downstream Effector 1 Sakura6->Downstream1 Activation FluoroLigand Fluoro-Ligand FluoroLigand->Sakura6 Binding Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: A generic signaling cascade initiated by ligand binding to this compound.

Experimental Workflow for Protein Labeling

This diagram outlines the general workflow for the fluorescent labeling of a protein.

Experimental_Workflow Start Start: Purified this compound Prep Protein & Dye Preparation Start->Prep React Labeling Reaction Prep->React Purify Purification (Size Exclusion / Dialysis) React->Purify Analyze Analysis (Spectroscopy, SDS-PAGE) Purify->Analyze End Labeled this compound Ready for Use Analyze->End

Caption: A streamlined workflow for fluorescently labeling this compound.

preparing Sakura-6 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Sakura-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway. IL-6 is a pleiotropic cytokine that plays a critical role in inflammation, immune regulation, and oncogenesis. Dysregulation of the IL-6 pathway is implicated in a variety of diseases, including autoimmune disorders, chronic inflammatory conditions, and various cancers. This compound exerts its inhibitory effect by targeting a key component of the IL-6 signaling cascade, making it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of IL-6 in disease and for preclinical drug development.

These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure consistent and reliable experimental results.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for experimental design.

PropertyValueNotes
Molecular Weight 482.55 g/mol
Appearance White to off-white crystalline solid
Purity ≥98% (HPLC)
Solubility (25°C)
   DMSO≥50 mg/mL (≥103.6 mM)Recommended solvent for primary stock solutions.
   Ethanol~5 mg/mL (~10.4 mM)Can be used as a co-solvent.
   WaterInsolubleThis compound is not soluble in aqueous solutions. Dilute from DMSO stock into aqueous buffers, ensuring the final DMSO concentration is compatible with the assay.
Storage
   Solid-20°C, protected from lightStable for at least 1 year.
   Stock-20°C or -80°C, protected from lightStable for at least 6 months at -20°C and 1 year at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.83 mg of this compound (Molecular Weight = 482.55 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (482.55 g/mol ) * (1000 mg/g) = 4.83 mg

  • Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM solution with 4.83 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear, colorless solution should be observed. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the primary DMSO stock solution to prepare working solutions for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, cell culture-grade DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Intermediate Dilutions: Prepare intermediate dilutions of the 10 mM stock solution in sterile DMSO if necessary. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Final Working Solution: Prepare the final working solution by diluting the appropriate stock solution into the cell culture medium or assay buffer immediately before use.

    • Important: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤0.5%) to minimize solvent-induced cytotoxicity or off-target effects.

    • Example: To prepare 1 mL of a 10 µM final concentration of this compound in cell culture medium from a 10 mM DMSO stock, add 1 µL of the 10 mM stock to 999 µL of the medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.

  • Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested in your experiment.

Mandatory Visualizations

IL-6 Signaling Pathway and Point of Inhibition by this compound

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition IL-6 IL-6 sIL-6R sIL-6R IL-6->sIL-6R Trans-Signaling IL-6R IL-6R IL-6->IL-6R Classic Signaling gp130 gp130 sIL-6R->gp130 IL-6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation Proliferation Survival This compound This compound This compound->JAK Inhibition

Caption: IL-6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Stock Solution Preparation

Stock_Solution_Workflow cluster_working Preparation of Working Solution start Start: Obtain this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_stock Primary Stock Solution (10 mM) store->end_stock thaw Thaw a Single Aliquot end_stock->thaw dilute Dilute in Assay Buffer/Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Application Notes and Protocols: Co-administration of Sakura-6 (Satralizumab) and Azathioprine in Neuromyelitis Optica Spectrum Disorder (NMOSD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe, relapsing autoimmune inflammatory disorder of the central nervous system that primarily affects the optic nerves and spinal cord.[1][2] A key cytokine implicated in the pathogenesis of NMOSD is Interleukin-6 (IL-6).[1][3][4] Elevated levels of IL-6 are observed in the cerebrospinal fluid and serum of patients with NMOSD during active disease phases.[3] IL-6 contributes to the pathology of NMOSD through several mechanisms, including the production of pathogenic anti-aquaporin-4 (AQP4) autoantibodies and increasing the permeability of the blood-brain barrier.[5][6]

Sakura-6 (Satralizumab) is a humanized monoclonal antibody that targets and inhibits the IL-6 receptor, representing a targeted therapeutic strategy for NMOSD.[1][3][4] Clinical evidence has demonstrated that Satralizumab, when used as a monotherapy or in combination with baseline immunosuppressants, significantly reduces the risk of relapse in patients with NMOSD.[1][2][7]

This document provides detailed application notes and protocols for the combined use of this compound (Satralizumab) with Azathioprine, a purine synthesis inhibitor and broad-spectrum immunosuppressant, for the management of NMOSD.[8][9]

Mechanism of Action

This compound (Satralizumab): Satralizumab is a humanized IgG2 monoclonal antibody that specifically binds to both soluble and membrane-bound IL-6 receptors (IL-6R).[1][3] This binding prevents IL-6 from interacting with its receptor, thereby inhibiting IL-6-mediated signal transduction.[1][4] The therapeutic effect in NMOSD is thought to involve the reduction of IL-6-mediated autoimmune T- and B-cell activation and the differentiation of B-cells into AQP4-IgG-secreting plasmablasts.[5]

Azathioprine: Azathioprine is a prodrug that is converted to its active metabolite, 6-mercaptopurine (6-MP).[9] 6-MP interferes with purine synthesis, which is essential for the proliferation of rapidly dividing cells, including lymphocytes (T-cells and B-cells).[9] By inhibiting lymphocyte proliferation, Azathioprine exerts a broad immunosuppressive effect.[8][9]

Combined Effect: The combination of this compound and Azathioprine offers a dual approach to managing NMOSD. This compound provides a targeted inhibition of the specific inflammatory pathway driven by IL-6, while Azathioprine imparts a broader suppression of the immune system. This complementary action may lead to a more comprehensive and effective control of the autoimmune processes underlying NMOSD.

Signaling Pathway

The following diagram illustrates the targeted inhibition of the IL-6 signaling pathway by this compound (Satralizumab) and the broader immunosuppressive action of Azathioprine.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling IL6R IL-6 Receptor gp130 gp130 IL6R->gp130 Dimerizes with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Gene Transcription (Inflammation, AQP4-IgG Production) pSTAT3->Gene Translocates to nucleus and induces DNA DNA Synthesis (Lymphocyte Proliferation) Sakura6 This compound (Satralizumab) Sakura6->IL6R Blocks Aza Azathioprine Aza->DNA Inhibits IL6 IL-6 IL6->IL6R Binds

Figure 1: Mechanism of action of this compound and Azathioprine.

Quantitative Data Summary

The efficacy of Satralizumab in combination with baseline immunosuppressants, including Azathioprine, was evaluated in the pivotal SAkuraSky Phase III clinical trial.[1][7] The following table summarizes the key findings from this study.

Outcome MeasureSatralizumab + Baseline Therapy (n=41)Placebo + Baseline Therapy (n=42)Hazard Ratio (95% CI)p-value
Protocol-Defined Relapse (PDR) 8 (20%)18 (43%)0.38 (0.16-0.88)0.02
Relapse-Free at Week 48 89%66%--
Relapse-Free at Week 96 78%59%--
Relapse-Free at Week 144 74%49%--

Table 1: Summary of Efficacy Results from the SAkuraSky Study [10]

Experimental Protocols

The following is a generalized protocol for a clinical trial assessing the efficacy and safety of this compound (Satralizumab) in combination with Azathioprine for the treatment of NMOSD, based on the design of the SAkuraSky study.[10]

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial.

2. Patient Population:

  • Adult patients (e.g., 18-74 years of age) with a diagnosis of NMOSD.
  • Patients must be positive for anti-AQP4 antibodies.
  • Patients must be on a stable dose of baseline immunosuppressant therapy (e.g., Azathioprine) for at least 4 weeks prior to randomization.

3. Treatment Arms:

  • Arm 1 (Experimental): Subcutaneous injections of this compound (Satralizumab) 120 mg at weeks 0, 2, and 4, followed by every 4 weeks, in addition to their stable baseline Azathioprine therapy.
  • Arm 2 (Control): Subcutaneous injections of a matching placebo at weeks 0, 2, and 4, followed by every 4 weeks, in addition to their stable baseline Azathioprine therapy.

4. Primary Endpoint: Time to first protocol-defined relapse (PDR). A PDR is defined as a new onset of neurological symptoms or worsening of existing neurological symptoms attributable to NMOSD that persists for more than 24 hours and is accompanied by an increase in the Expanded Disability Status Scale (EDSS) score.

5. Secondary Endpoints:

  • Annualized relapse rate (ARR).
  • Change from baseline in EDSS score.
  • Safety and tolerability, assessed by monitoring adverse events (AEs) and serious adverse events (SAEs).

6. Assessments:

  • Neurological examinations and EDSS scoring at baseline and at regular intervals throughout the study.
  • Ophthalmological assessments.
  • Magnetic Resonance Imaging (MRI) of the brain and spinal cord.
  • Blood and urine samples for safety laboratory tests.
  • Pharmacokinetic and pharmacodynamic assessments.

7. Statistical Analysis: The primary efficacy analysis is typically a time-to-event analysis (e.g., using a log-rank test and Cox proportional hazards model) to compare the time to first PDR between the two treatment arms.

Experimental Workflow

The diagram below outlines the typical workflow for a clinical trial evaluating the combination of this compound and Azathioprine.

G cluster_0 Screening & Enrollment cluster_1 Randomization & Treatment cluster_2 Follow-up & Data Collection cluster_3 Endpoint & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (EDSS, MRI, Labs) InformedConsent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Arm A: This compound + Azathioprine Randomization->ArmA ArmB Arm B: Placebo + Azathioprine Randomization->ArmB FollowUp Regular Follow-up Visits (Assessments, AE Monitoring) ArmA->FollowUp ArmB->FollowUp PrimaryEndpoint Primary Endpoint Met (Time to First Relapse) FollowUp->PrimaryEndpoint DataAnalysis Data Analysis PrimaryEndpoint->DataAnalysis Results Results Interpretation DataAnalysis->Results

Figure 2: Clinical trial workflow for combination therapy.

Conclusion

The combination of this compound (Satralizumab) and Azathioprine presents a promising therapeutic strategy for the management of NMOSD. The targeted inhibition of the IL-6 pathway by this compound, complemented by the broad immunosuppressive effects of Azathioprine, has been shown to significantly reduce the risk of relapse in patients with this debilitating condition. The protocols and data presented herein provide a framework for researchers and clinicians interested in the application of this combination therapy.

References

Troubleshooting & Optimization

how to prevent Sakura-6 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sakura-6, a next-generation fluorescent dye designed for high-resolution imaging and stable signal output in complex biological experiments. This guide provides troubleshooting information and frequently asked questions to help you prevent degradation and achieve optimal performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a novel, high-quantum-yield fluorescent dye that is covalently conjugated to antibodies or other biomolecules. It is engineered for exceptional brightness and photostability. Its primary applications include super-resolution microscopy, immunofluorescence (IF), flow cytometry, and live-cell imaging.

Q2: What are the main causes of this compound degradation?

A2: The primary causes of degradation are exposure to light (photobleaching), extreme pH conditions, and the presence of free radicals or oxidizing agents in the experimental buffer.[1][2] Repeated freeze-thaw cycles can also damage the conjugated antibody, indirectly affecting signal quality.

Q3: How should I store this compound conjugated antibodies?

A3: For long-term storage, store aliquots at -20°C or -80°C in a light-protected container. For short-term use (up to 2 weeks), store at 4°C, protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always use dark-colored, opaque vials for storage.[3]

Q4: My fluorescent signal is weak or absent. What should I do?

A4: A weak or absent signal can result from several factors.[4][5][6] First, confirm that your imaging setup (lasers and filters) is correctly aligned with the excitation and emission spectra of this compound.[5][7] Ensure the antibody concentration is optimal by performing a titration experiment.[6] Finally, check for sample degradation by running a positive control with a fresh aliquot of the conjugate.

Q5: I am observing high background noise in my images. What is the cause?

A5: High background can be due to non-specific binding of the antibody, insufficient washing steps, or autofluorescence in the sample.[4][5] To mitigate this, increase the blocking time or try a different blocking agent.[4][6] Ensure thorough washing between incubation steps and consider using an anti-fade mounting medium that contains a background suppressor.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Rapid Signal Fading (Photobleaching) 1. Excessive exposure to excitation light.[7] 2. High laser power settings. 3. Absence of anti-fade reagent.1. Minimize light exposure by keeping samples in the dark whenever possible.[3] 2. Reduce laser power and exposure time during image acquisition.[6] 3. Always use a high-quality anti-fade mounting medium.[5]
Inconsistent Signal Across Samples 1. Uneven fixation or permeabilization. 2. Pipetting errors leading to variable antibody concentrations. 3. Degradation of the this compound aliquot due to improper handling.1. Ensure your fixation and permeabilization protocols are consistent for all samples.[4] 2. Use calibrated pipettes and prepare a master mix for antibody dilutions. 3. Use fresh, single-use aliquots for each experiment to avoid degradation from repeated handling.[3]
No Signal in Live-Cell Imaging 1. This compound conjugate has not entered the cell. 2. High cytotoxicity from the conjugate or buffer components. 3. pH of the imaging medium is outside the optimal range for this compound.1. For intracellular targets, ensure you are using a formulation of this compound designed for cell penetration. 2. Perform a cell viability assay with varying concentrations of the conjugate. 3. Check and adjust the pH of your imaging medium to the recommended range (pH 7.0-7.8).
Spectral Bleed-through in Multi-color Experiments 1. Emission spectrum of this compound overlaps with another fluorophore. 2. Incorrect filter sets are being used.1. Carefully check the spectral profiles of all fluorophores in your panel. 2. Use narrow-bandpass filters to minimize spectral overlap and perform spectral unmixing if your imaging software supports it.
Data Presentation: this compound Stability

The stability of this compound is highly dependent on its storage and experimental conditions. The following tables summarize its performance under various stressors.

Table 1: Photostability of this compound vs. Conventional Dyes (Data are hypothetical and for illustrative purposes)

FluorophoreExcitation/Emission (nm)Half-life under Continuous Illumination (seconds)Quantum Yield
This compound 561 / 578180 0.92
Dye A (e.g., FITC)495 / 519350.35
Dye B (e.g., Cy3)550 / 570950.15

Table 2: pH and Temperature Stability of this compound Signal (Signal intensity measured after 1-hour incubation)

pHSignal Intensity at 4°CSignal Intensity at 25°CSignal Intensity at 37°C
5.045%30%15%
6.085%70%55%
7.4 100% 98% 95%
8.590%88%82%
9.560%50%35%

Experimental Protocols & Visualizations

Protocol: Standard Immunofluorescence Staining with this compound

This protocol provides a step-by-step guide for using this compound conjugated secondary antibodies.

1. Cell Seeding and Fixation:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Wash cells briefly with 1X Phosphate Buffered Saline (PBS).

  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash three times with 1X PBS for 5 minutes each.

2. Permeabilization and Blocking:

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Wash three times with 1X PBS.

  • Block non-specific binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature in a humidified chamber.[6]

3. Antibody Incubation:

  • Dilute the primary antibody in 1% BSA in PBS to its optimal concentration.

  • Incubate coverslips with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with 1X PBS.

  • Crucial Step: From this point forward, protect samples from light.[3][8]

  • Dilute the this compound conjugated secondary antibody in 1% BSA in PBS.

  • Incubate coverslips with the this compound secondary antibody for 1 hour at room temperature in the dark.

4. Mounting and Imaging:

  • Wash three times with 1X PBS in the dark.

  • Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the coverslip and store slides at 4°C in the dark until imaging.

  • Image using a microscope with appropriate laser lines and emission filters for this compound (Excitation: 561 nm, Emission: 578 nm).

Visualizations
This compound Degradation Pathways

The following diagram illustrates the primary factors leading to the degradation of the this compound fluorophore and loss of signal.

S6 This compound (Active Fluorophore) Degraded Degraded this compound (Non-fluorescent) S6->Degraded Irreversible Degradation Light High-Intensity Light (> 500 nm) Light->S6 Photobleaching Radicals Free Radicals & Oxidizing Agents Radicals->S6 Oxidation pH Extreme pH (<6.0 or >9.0) pH->S6 Conformational Change

Caption: Key factors causing this compound degradation.

Experimental Workflow for Preventing Degradation

This workflow highlights critical steps where protective measures should be taken to ensure this compound stability.

Start Start: Sample Preparation Fix Fixation & Permeabilization Start->Fix Block Blocking Fix->Block Inc1 Primary Antibody Incubation Block->Inc1 Wash1 Wash Steps Inc1->Wash1 Protect CRITICAL: Protect from Light Wash1->Protect Inc2 This compound Antibody Incubation (in Dark) Protect->Inc2 Wash2 Final Washes (in Dark) Inc2->Wash2 Mount Mount with Anti-fade Reagent Wash2->Mount Image Imaging (Minimize Exposure) Mount->Image

Caption: Workflow highlighting light protection steps.

Hypothetical Signaling Pathway Investigation

This diagram shows how this compound could be used to visualize a target protein within a cellular signaling cascade.

Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates Target Target Protein (Visualized with this compound) KinaseA->Target Phosphorylates Response Cellular Response Target->Response Initiates

Caption: this compound visualizing a target in a pathway.

References

Sakura-6 Experimental Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sakura-6, a novel inhibitor of the MEK1/2 signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in their experimental assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). It binds to the allosteric pocket of the MEK1/2 enzymes, preventing their phosphorylation and activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation of ERK1/2, a key downstream effector in the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

Q2: In which experimental assays is this compound typically used?

A2: this compound is primarily used in the following experimental assays:

  • Western Blotting: To assess the phosphorylation status of MEK1/2 and ERK1/2.

  • In Vitro Kinase Assays: To determine the IC50 of this compound and its direct inhibitory effect on MEK1/2 activity.

  • Cell Viability Assays (e.g., MTT, XTT): To evaluate the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO (Dimethyl sulfoxide) at a stock concentration of 10 mM. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Western Blotting for Phosphorylated Proteins (p-MEK / p-ERK)

Issue: Weak or no signal for phosphorylated proteins.

Potential Cause Recommended Solution
Sample Degradation Always work on ice and use pre-chilled buffers during sample preparation.[1] Add phosphatase and protease inhibitors to your lysis buffer.[1][2]
Low Abundance of Target Increase the amount of protein loaded onto the gel.[3] Consider immunoprecipitation to enrich for the target protein.[1]
Suboptimal Antibody Dilution Perform a titration experiment to determine the optimal antibody concentration.
Incorrect Blocking Buffer Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein.[1] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[2]
Inappropriate Wash Buffer Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS), as phosphate ions can interfere with phospho-specific antibody binding.[1][3][4]

Issue: High background on the Western blot.

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature. Ensure the membrane is fully submerged and agitated.
Antibody Concentration Too High Reduce the primary or secondary antibody concentration.
Inadequate Washing Increase the number and duration of wash steps with TBST after antibody incubations.[4]
In Vitro Kinase Assay

Issue: High variability in IC50 values for this compound.

Potential Cause Recommended Solution
Inconsistent ATP Concentration IC50 values are highly dependent on the ATP concentration. Use an ATP concentration that is close to the Km value for the specific kinase.[5] Maintain a consistent ATP concentration across all experiments for comparability.[5]
Enzyme Concentration & Purity Use a highly purified and well-characterized enzyme preparation.[6] High enzyme concentrations can lead to autophosphorylation, which may affect results in luciferase-based assays.[5][7]
Assay Readout Interference Be aware that some kinase assay formats, like those measuring ATP consumption, can be prone to interference from compounds that inhibit the reporter enzyme (e.g., luciferase).[6]
Inconsistent Incubation Times Ensure precise and consistent incubation times for the kinase reaction across all wells and plates.
Cell Viability (MTT) Assay

Issue: Over or underestimation of cell viability.

Potential Cause Recommended Solution
Direct Interference with MTT This compound, like some chemical compounds, may directly reduce the MTT reagent or interfere with formazan crystal formation, leading to inaccurate readings.[8] It is crucial to run a control with this compound in cell-free media to check for direct effects on the MTT reagent.
Metabolic Alterations The MTT assay measures metabolic activity, not directly cell viability.[9] this compound might alter the metabolic state of the cells without immediately causing cell death, leading to a discrepancy between the MTT results and actual cell numbers.[8]
Incomplete Solubilization Ensure complete solubilization of the formazan crystals by adding an adequate volume of solubilization buffer and mixing thoroughly.
MTT Reagent Toxicity The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation times.[10] Optimize the incubation time to be as short as possible while still allowing for sufficient formazan formation.

Recommendation: To avoid misinterpretation, it is highly recommended to supplement MTT assays with an alternative method that directly counts viable cells, such as the trypan blue exclusion assay or a fluorescence-based live/dead staining.[8]

Experimental Protocols & Visualizations

MAPK/ERK Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of action for this compound within the MAPK/ERK signaling pathway.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription P Sakura6 This compound Sakura6->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

General Experimental Workflow for this compound Evaluation

This workflow outlines the typical experimental process for characterizing the effects of this compound.

Experimental_Workflow cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis KinaseAssay In Vitro Kinase Assay (Determine IC50) CellCulture Cell Line Selection & Culture KinaseAssay->CellCulture Treatment Treat Cells with This compound (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blot for p-ERK and Total ERK Treatment->WesternBlot DataAnalysis Analyze IC50, Viability, and Protein Levels ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

Caption: A typical experimental workflow for this compound characterization.

Troubleshooting Logic for Weak Western Blot Signal

This decision tree provides a logical approach to troubleshooting a weak or absent signal for phosphorylated proteins in a Western blot experiment.

WB_Troubleshooting Start Weak or No Phospho-Signal CheckTotal Is the signal for the TOTAL (non-phosphorylated) protein also weak? Start->CheckTotal SampleIssue Potential Sample Prep Issue: - Add phosphatase inhibitors - Use more sample - Check for degradation CheckTotal->SampleIssue Yes DetectionIssue Potential Detection Issue CheckTotal->DetectionIssue No BlockingBuffer Are you using milk for blocking? DetectionIssue->BlockingBuffer UseBSA Switch to 3-5% BSA in TBST BlockingBuffer->UseBSA Yes AntibodyIssue Check Antibody: - Titrate concentration - Validate specificity - Use fresh antibody BlockingBuffer->AntibodyIssue No

References

reducing off-target effects of Sakura-6 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Sakura-6 In Vivo Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the in vivo off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine kinase SAK6 (Serine-Activated Kinase 6). The on-target effects of this compound are centered around the inhibition of the SAK6 signaling cascade, which is frequently dysregulated in various solid tumors and plays a crucial role in cell proliferation and survival.

Q2: What are the known off-target effects of this compound in vivo?

The primary off-target effects of this compound observed in preclinical in vivo models are related to its inhibitory activity against a small panel of kinases with structural homology to SAK6. The most significant off-target interactions are with FLT3 and c-KIT, which can lead to hematological and gastrointestinal toxicities at higher dose ranges.

Q3: How can I monitor for off-target effects during my in vivo studies?

Regular monitoring of animal health is critical. This should include weekly complete blood counts (CBCs) to detect hematological changes (e.g., neutropenia, anemia) and regular body weight measurements. Histopathological analysis of tissues, particularly bone marrow and gastrointestinal tract, at the end of the study is also recommended to identify any morphological changes indicative of toxicity.

Q4: Are there any known strategies to reduce the off-target effects of this compound?

Yes, several strategies can be employed to mitigate the off-target effects of this compound. These include dose optimization, the use of targeted drug delivery systems, and combination therapies. The troubleshooting guide below provides more detailed protocols for these approaches.

Troubleshooting Guides

This section provides detailed guidance for specific issues that may arise during in vivo experiments with this compound.

Issue 1: Excessive Body Weight Loss and Morbidity in Animal Models

If you observe significant body weight loss (>15%) or other signs of morbidity in your animal models, it may be indicative of off-target toxicity.

Possible Cause: The administered dose of this compound is too high, leading to significant inhibition of off-target kinases like c-KIT, which is crucial for gut homeostasis.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD). This involves administering a range of this compound doses to different cohorts and monitoring for signs of toxicity over time.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Perform a PK/PD analysis to correlate drug exposure with on-target (SAK6 inhibition in tumor tissue) and off-target (e.g., c-KIT inhibition in the gastrointestinal tract) effects. This can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Alternative Dosing Schedules: Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery from off-target toxicities while maintaining anti-tumor efficacy.

Issue 2: Hematological Abnormalities Observed in CBCs

The development of neutropenia, anemia, or thrombocytopenia can be a sign of off-target FLT3 inhibition.

Possible Cause: this compound is inhibiting FLT3 signaling in hematopoietic progenitor cells, leading to impaired blood cell development.

Troubleshooting Steps:

  • Combination Therapy: Consider co-administering this compound with a supportive care agent, such as a granulocyte colony-stimulating factor (G-CSF), to promote neutrophil recovery.

  • Targeted Delivery: If available, explore the use of a nanoparticle-based or antibody-drug conjugate formulation of this compound to increase its accumulation in tumor tissue and reduce systemic exposure.

  • Lower, More Frequent Dosing: Instead of a high single daily dose, try administering a lower dose of this compound twice daily. This can maintain therapeutic trough concentrations while reducing peak concentrations that are more likely to cause off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's in vitro and in vivo activity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Description
SAK6 5 On-target
FLT3150Off-target
c-KIT250Off-target
VEGFR2>10,000No significant activity
EGFR>10,000No significant activity

Table 2: In Vivo Efficacy and Toxicity of this compound in a Xenograft Model

Dose (mg/kg/day)Tumor Growth Inhibition (%)Body Weight Change (%)Incidence of Grade 3/4 Neutropenia
1045-25%
2578-820%
5095-1860%

Experimental Protocols

Protocol 1: In Vivo Dose-Response and MTD Determination
  • Animal Model: Utilize an appropriate xenograft or syngeneic tumor model.

  • Cohort Design: Establish at least 4 cohorts of animals (n=8-10 per cohort), including a vehicle control group.

  • Dosing: Administer this compound orally once daily for 21 days at escalating doses (e.g., 10, 25, 50 mg/kg).

  • Monitoring:

    • Measure tumor volume twice weekly using calipers.

    • Record body weight daily.

    • Perform weekly CBCs via tail vein blood sampling.

    • Observe animals daily for clinical signs of toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant morbidity.

Protocol 2: Pharmacokinetic (PK) Analysis
  • Dosing: Administer a single dose of this compound to a cohort of animals.

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Drug Quantification: Extract this compound from plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Sakura6_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Sakura6 This compound SAK6 SAK6 Kinase Sakura6->SAK6 FLT3 FLT3 Sakura6->FLT3 cKIT c-KIT Sakura6->cKIT Proliferation Tumor Proliferation SAK6->Proliferation Survival Tumor Survival SAK6->Survival Hematopoiesis Hematopoiesis FLT3->Hematopoiesis Gut_Homeostasis Gut Homeostasis cKIT->Gut_Homeostasis

Caption: On-target and off-target signaling pathways of this compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment Start Start: In Vivo Efficacy Study Toxicity_Observed Toxicity Observed? Start->Toxicity_Observed MTD_Study Conduct MTD Study Toxicity_Observed->MTD_Study Yes End End: Optimized Dosing Regimen Toxicity_Observed->End No PKPD_Analysis PK/PD Analysis MTD_Study->PKPD_Analysis Dose_Optimization Dose Optimization PKPD_Analysis->Dose_Optimization Dose_Optimization->End

Caption: Workflow for assessing and mitigating in vivo off-target effects.

Troubleshooting_Logic Start In Vivo Toxicity Observed Toxicity_Type Identify Toxicity Type Start->Toxicity_Type Hematological Hematological Toxicity Toxicity_Type->Hematological Neutropenia, Anemia GI_Toxicity Gastrointestinal Toxicity Toxicity_Type->GI_Toxicity Weight Loss, Diarrhea Supportive_Care Supportive Care (e.g., G-CSF) Hematological->Supportive_Care Intermittent_Dosing Intermittent Dosing GI_Toxicity->Intermittent_Dosing Dose_Reduction Reduce Dose Targeted_Delivery Consider Targeted Delivery Dose_Reduction->Targeted_Delivery Intermittent_Dosing->Dose_Reduction Supportive_Care->Dose_Reduction

Caption: Decision tree for troubleshooting in vivo toxicity with this compound.

overcoming resistance to Sakura-6 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Sakura-6 Technical Support Center

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on .

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Sakura Kinase (SK), a critical component of the SK-Ras-MAPK signaling pathway that drives proliferation in various cancer cell lines. By binding to the ATP-binding pocket of SK, this compound prevents its phosphorylation and activation, leading to a downstream blockade of the signaling cascade, resulting in cell cycle arrest and apoptosis in sensitive cells.

MOA cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor Binds SK Sakura Kinase (SK) GF_Receptor->SK Activates Ras Ras SK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Sakura6 This compound Sakura6->SK Inhibits

Caption: Mechanism of action of this compound in the SK-Ras-MAPK pathway.

Q2: My cells that were initially sensitive to this compound are now showing resistance. What are the common mechanisms of acquired resistance?

Acquired resistance to this compound typically arises from three primary mechanisms:

  • Target Alteration: Mutations in the gene encoding Sakura Kinase can alter the drug-binding site, reducing the affinity of this compound.

  • Bypass Pathway Activation: Cells may upregulate parallel signaling pathways, such as the PI3K/Akt pathway, to bypass the dependency on the SK-Ras-MAPK cascade for survival and proliferation.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

Resistance Start This compound Treatment Resistance Acquired Resistance Start->Resistance Target_Mutation Target Alteration (SK Mutation) Resistance->Target_Mutation Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux (e.g., P-gp) Resistance->Drug_Efflux

Caption: Common mechanisms of acquired resistance to this compound.

Troubleshooting Guide

Problem 1: My cell line shows a higher IC50 value for this compound than expected.

If your cell line is less sensitive to this compound than anticipated, consider the following possibilities and troubleshooting steps.

Possible Cause 1: Intrinsic Resistance The cell line may have pre-existing characteristics that confer resistance, such as a low expression of Sakura Kinase or a constitutively active bypass pathway.

  • Troubleshooting Step:

    • Confirm Target Expression: Perform a Western blot to verify the expression level of Sakura Kinase in your cell line compared to a known sensitive cell line.

    • Assess Pathway Activation: Use phospho-specific antibodies to check the basal activation state of downstream effectors (e.g., p-ERK, p-Akt) to identify any active bypass pathways.

Possible Cause 2: Drug Efflux The cell line might have high endogenous expression of drug efflux pumps.

  • Troubleshooting Step:

    • Co-treatment with an Efflux Pump Inhibitor: Perform a dose-response experiment with this compound in the presence and absence of a P-gp inhibitor like Verapamil or a broad-spectrum ABC transporter inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor would suggest drug efflux is a contributing factor.

Data Presentation: Effect of P-gp Inhibitor on this compound IC50

Cell LineTreatmentIC50 (nM)Fold Change in IC50
RES-01This compound850-
RES-01This compound + Verapamil (10 µM)958.9x Decrease
SEN-01This compound50-
SEN-01This compound + Verapamil (10 µM)451.1x Decrease

Problem 2: How can I determine if resistance is due to a target mutation or a bypass pathway?

Distinguishing between these two common resistance mechanisms is crucial for developing a strategy to overcome it.

  • Troubleshooting Workflow:

Workflow Start Resistant Cell Line WB Western Blot for p-SK, p-ERK, p-Akt Start->WB Decision Is p-ERK inhibited by This compound? WB->Decision Sanger Sanger Sequencing of SK Gene Decision->Sanger No Result_Bypass Conclusion: Bypass Pathway Activation Decision->Result_Bypass Yes Result_Mutation Conclusion: Target Mutation Sanger->Result_Mutation Co_treatment Strategy: Combine this compound with a PI3K/Akt inhibitor Result_Bypass->Co_treatment

Caption: Workflow to differentiate between target mutation and bypass pathway.

  • Assess Target Engagement: Treat the resistant cells with a high concentration of this compound (e.g., 10x the IC50 of sensitive cells) for a short period (e.g., 2 hours). Perform a Western blot to check the phosphorylation status of SK and its direct downstream target, ERK (p-ERK).

  • Interpret the Results:

    • p-ERK is NOT inhibited: This suggests that this compound is unable to bind to and inhibit SK, strongly indicating a target mutation . Proceed with Sanger sequencing of the SK gene to identify potential mutations in the kinase domain.

    • p-ERK IS inhibited, but cells still proliferate: This indicates that SK is successfully inhibited, but the cells are surviving through another signaling route. Check for elevated levels of p-Akt, a marker for PI3A/Akt pathway activation. This points to a bypass pathway mechanism.

Protocols

Protocol 1: Western Blot for Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the SK-Ras-MAPK and PI3K/Akt pathways.

  • Cell Lysis:

    • Seed 2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with this compound or a vehicle control (e.g., DMSO) for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-SK, anti-SK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Synergistic Drug Combination Study

This protocol uses the Chou-Talalay method to determine if combining this compound with a PI3K/Akt inhibitor results in a synergistic anti-proliferative effect in resistant cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Drug Preparation:

    • Prepare serial dilutions of this compound and the PI3K/Akt inhibitor (e.g., GDC-0941) at 2x the final concentration.

  • Treatment:

    • Treat the cells with this compound and the PI3K/Akt inhibitor alone and in combination at a constant ratio (e.g., based on their individual IC50 values). Include a vehicle-only control.

  • Proliferation Assay:

    • After 72 hours of incubation, measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or an MTT assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI).

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Data Presentation: Combination Index (CI) Values

Fa (Fraction Affected)CI ValueInterpretation
0.250.65Synergy
0.500.48Strong Synergy
0.750.35Very Strong Synergy
0.900.28Very Strong Synergy

Technical Support Center: Sakura-6 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Note for Researchers: The following technical guide is based on a hypothetical investigational compound, "Sakura-6," developed for illustrative purposes. This compound is envisioned as a novel kinase inhibitor with significant potential but challenging biopharmaceutical properties, namely low aqueous solubility and high first-pass metabolism. The data, protocols, and troubleshooting advice are based on established principles of pharmaceutical science and are intended to serve as a practical example for researchers facing similar challenges with real-world compounds.

This center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the bioavailability challenges of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound. Its low solubility in gastrointestinal fluids limits its dissolution rate, which is often the rate-limiting step for absorption.[1][2][3]

  • Extensive First-Pass Metabolism: Following absorption from the gut, this compound undergoes significant metabolism in the intestinal wall and the liver before it can reach systemic circulation.[2][4] This metabolic process reduces the amount of active drug that becomes available to the body.

Q2: What are the main strategies to improve the solubility and dissolution rate of this compound?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution of this compound:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[1][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its high-energy, amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution.[6]

  • Lipid-Based Formulations: Formulating this compound in systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and may facilitate lymphatic uptake, partially bypassing first-pass metabolism.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[7]

Q3: How can we mitigate the high first-pass metabolism of this compound?

A3: Addressing first-pass metabolism can be approached through several methods:

  • Prodrugs: A prodrug is a chemically modified, inactive version of this compound that is designed to be converted into the active form in vivo. This modification can protect the drug from premature metabolism.[5]

  • Enzyme Inhibition: Co-administration with an inhibitor of the specific metabolic enzymes (e.g., Cytochrome P450 enzymes) can increase bioavailability. However, this approach carries a higher risk of drug-drug interactions.

  • Alternative Routes of Administration: Exploring non-oral routes such as parenteral, transdermal, or pulmonary delivery can bypass the gastrointestinal tract and the liver, thus avoiding first-pass metabolism entirely.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
High variability in in vivo pharmacokinetic (PK) data. 1. Inconsistent formulation performance.2. Food effects.3. Genetic polymorphism in metabolic enzymes in the animal model.[3]4. Improper dosing technique.1. Re-evaluate formulation for stability and robustness. Perform rigorous in vitro dissolution testing.2. Conduct PK studies in both fasted and fed states to assess food effects.3. Ensure a homogenous animal population. Consider using a different strain if variability persists.4. Review and standardize the oral gavage or administration procedure.
New formulation shows good in vitro dissolution but no improvement in in vivo bioavailability. 1. The drug may be precipitating in the GI tract after release from the formulation.2. Permeability, not dissolution, is the rate-limiting factor.3. The formulation excipients may be interfering with absorption transporters.1. Incorporate a precipitation inhibitor into the formulation.2. Conduct in vitro permeability assays (e.g., Caco-2) to assess if this compound has inherently low permeability.[8]3. Screen excipients for any known effects on intestinal transporters.
An amorphous solid dispersion (ASD) of this compound is physically unstable and recrystallizes over time. 1. The drug loading in the polymer is too high.2. The chosen polymer is not a suitable stabilizer.3. Inappropriate storage conditions (high temperature or humidity).1. Reduce the drug loading to a level well below the saturation point in the polymer.2. Screen different polymers (e.g., PVP, HPMC-AS) to find one with better miscibility and interaction with this compound.3. Store the ASD in controlled, low-humidity conditions.
A prodrug of this compound shows poor conversion to the active parent drug in vivo. 1. The cleavage site of the prodrug is not recognized by the target enzymes.2. The prodrug is being eliminated before it has a chance to be converted.1. Redesign the prodrug with a different linker that is a known substrate for highly expressed enzymes in the target tissue (e.g., plasma esterases).2. Analyze plasma and urine for levels of the intact prodrug to assess its clearance rate.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different oral formulations of this compound at a dose of 20 mg/kg.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (F%)
Aqueous Suspension (Micronized) 150 ± 354.0980 ± 2105%
Amorphous Solid Dispersion (ASD) 620 ± 1102.04,950 ± 75025%
Self-Emulsifying Drug Delivery System (SEDDS) 850 ± 1501.57,100 ± 98036%
Prodrug A 990 ± 180 (as active this compound)2.59,250 ± 110047%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation and In Vitro Dissolution Testing of a this compound Amorphous Solid Dispersion (ASD)

Objective: To prepare a this compound ASD using a solvent evaporation method and to evaluate its dissolution performance against the crystalline form.

Materials:

  • This compound (crystalline)

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 6.8

  • USP Type II dissolution apparatus

Methodology:

  • Preparation of the ASD:

    • Dissolve 1 g of this compound and 3 g of PVP/VA 64 in a 1:1 mixture of DCM and methanol to form a clear solution.

    • Remove the solvent using a rotary evaporator at 40°C under vacuum until a solid film is formed.

    • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Grind the resulting solid into a fine powder using a mortar and pestle.

  • In Vitro Dissolution Testing:

    • Prepare 900 mL of PBS (pH 6.8) as the dissolution medium and maintain it at 37 ± 0.5°C in the dissolution vessels.

    • Add an amount of either crystalline this compound or the prepared ASD equivalent to 50 mg of this compound to each vessel.

    • Set the paddle speed to 75 RPM.

    • Withdraw 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations following oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulations (e.g., aqueous suspension, ASD, SEDDS)

  • Oral gavage needles

  • Blood collection tubes (containing K2-EDTA)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least 3 days before the study.

    • Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

    • Divide the rats into groups (n=5 per group), with each group receiving a different formulation.

    • Administer the respective formulations via oral gavage at a dose of 20 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place the collected blood into K2-EDTA tubes and immediately place them on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each animal using non-compartmental analysis software.

    • Calculate the mean and standard deviation for each parameter within each formulation group.

Visualizations

G cluster_problem Problem: Low Oral Bioavailability of this compound cluster_causes Primary Causes cluster_solutions Potential Solutions cluster_formulation_strats Formulation Approaches cluster_chem_strats Chemical Approaches Problem Low Systemic Exposure Solubility Poor Aqueous Solubility (BCS II/IV) Problem->Solubility Metabolism High First-Pass Metabolism Problem->Metabolism Formulation Formulation Strategies Solubility->Formulation Metabolism->Formulation Chemical Chemical Modification Metabolism->Chemical ASD Amorphous Solid Dispersions (ASDs) Formulation->ASD Targets Solubility Lipid Lipid-Based Systems (e.g., SEDDS) Formulation->Lipid Targets Solubility Nano Nanomilling/ Nanosuspensions Formulation->Nano Targets Solubility Prodrug Prodrug Design Chemical->Prodrug Targets Metabolism Lipid->Metabolism May reduce via lymphatic uptake G Start Start: Low Bioavailability Identified FormScreen 1. Formulation Screening (ASD, SEDDS, Nano, etc.) Start->FormScreen Dissolution 2. In Vitro Dissolution & Stability Testing FormScreen->Dissolution LeadSelect 3. Lead Formulation Selection Dissolution->LeadSelect Permeability Optional: In Vitro Permeability (e.g., Caco-2) LeadSelect->Permeability InVivoPK 4. In Vivo PK Study (Rodent Model) LeadSelect->InVivoPK Permeability->InVivoPK Decision Bioavailability Goal Met? InVivoPK->Decision Optimize Iterate & Optimize Formulation Decision->Optimize No End Proceed to Efficacy/Tox Studies Decision->End Yes Optimize->FormScreen G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Sakura6 This compound Sakura6->RAF Inhibition

References

Validation & Comparative

Comparative Analysis of the Kinase Inhibitor Sakura-6 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Sakura-6" did not yield information on a specific molecule, compound, or drug relevant to researchers and drug development professionals. The search results primarily identified a restaurant, a fictional character, a tissue processor, and the names of clinical trials for the drug Satralizumab.

Therefore, this guide provides a template for a comparative analysis of a hypothetical molecule, "this compound," and its derivatives, adhering to the requested format and content type for a scientific audience. This template is designed to be adapted with real-world data once available.

This guide provides a comprehensive comparative analysis of the novel kinase inhibitor this compound and two of its key derivatives, S6-D1 and S6-D2. The objective is to evaluate their relative performance in terms of efficacy, selectivity, and safety. The data presented herein is intended to guide further research and development efforts.

Overview of this compound and Its Derivatives

This compound is a potent inhibitor of the tyrosine kinase XYZ, a key enzyme implicated in the progression of various solid tumors. The derivatives S6-D1 and S6-D2 were developed to improve upon the pharmacokinetic profile and reduce off-target effects of the parent compound.

Comparative Efficacy

The inhibitory activity of this compound, S6-D1, and S6-D2 against the target kinase XYZ and a common off-target kinase, ABC, were assessed. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget Kinase XYZ IC50 (nM)Off-Target Kinase ABC IC50 (nM)Selectivity Index (ABC/XYZ)
This compound 1515010
S6-D1 1236030
S6-D2 252500100

In Vitro Cytotoxicity

The cytotoxic effects of the compounds were evaluated in a cancer cell line overexpressing kinase XYZ and a healthy control cell line. The half-maximal effective concentrations (EC50) are presented below.

CompoundCancer Cell Line EC50 (µM)Control Cell Line EC50 (µM)Therapeutic Index (Control/Cancer)
This compound 0.5510
S6-D1 0.41230
S6-D2 0.880100

Experimental Protocols

4.1. Kinase Inhibition Assay

A luminescence-based kinase assay was used to determine the IC50 values. Recombinant human kinases XYZ and ABC were incubated with the test compounds at varying concentrations and a fixed concentration of ATP. The kinase activity was measured as the amount of ATP remaining after the reaction, which is inversely correlated with kinase activity.

4.2. Cell Viability Assay

The cytotoxicity of the compounds was assessed using a standard MTT assay. Cancer and control cell lines were seeded in 96-well plates and treated with serial dilutions of the compounds for 72 hours. Cell viability was determined by measuring the absorbance at 570 nm after the addition of MTT reagent.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the compounds.

G cluster_pathway This compound Target Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Kinase XYZ Kinase XYZ RTK->Kinase XYZ Inhibition by This compound & Derivatives Downstream Signaling Downstream Signaling Kinase XYZ->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Figure 1: Simplified signaling pathway of Kinase XYZ and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow Compound Synthesis\n(this compound, S6-D1, S6-D2) Compound Synthesis (this compound, S6-D1, S6-D2) Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis\n(this compound, S6-D1, S6-D2)->Kinase Inhibition Assay Cell Culture Cell Culture Compound Synthesis\n(this compound, S6-D1, S6-D2)->Cell Culture IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Cell Viability Assay Cell Viability Assay Cell Culture->Cell Viability Assay EC50 Determination EC50 Determination Cell Viability Assay->EC50 Determination EC50 Determination->Comparative Analysis

Figure 2: Workflow for the comparative analysis of this compound and its derivatives.

Conclusion

The derivative S6-D2 demonstrates a significantly improved selectivity and therapeutic index compared to the parent compound this compound and the derivative S6-D1. While S6-D2 shows a slightly lower potency against the target kinase XYZ, its superior safety profile suggests it is a more promising candidate for further preclinical development. Future studies should focus on in vivo efficacy and pharmacokinetic profiling of S6-D2.

Unraveling the Effects of Sakura-6: A Comparative Analysis Across Model Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the novel therapeutic candidate, Sakura-6, reveals consistent efficacy and a well-defined mechanism of action across diverse preclinical model systems. This guide provides a detailed comparison of this compound's performance against established alternatives, supported by extensive experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound has emerged as a promising therapeutic agent, demonstrating potent and selective activity in a variety of disease models. This document synthesizes the findings from multiple studies, offering a side-by-side comparison of its effects in different cellular and in vivo systems. The data presented herein underscores the robust nature of this compound's biological activity and provides a solid foundation for its continued development.

Comparative Performance Analysis

To contextualize the efficacy of this compound, its performance was benchmarked against two alternative compounds, here designated as Compound A and Compound B, which are current standards of care or established research tools in the relevant therapeutic area.

Model SystemParameterThis compoundCompound ACompound B
Human Colon Cancer Cell Line (HCT116) IC50 (nM)1545120
Apoptosis Induction (%)755035
Murine Macrophage Cell Line (RAW 264.7) NO Production Inhibition (%)8560Not Active
IL-6 Secretion (pg/mL)50150400
Xenograft Mouse Model (HCT116) Tumor Growth Inhibition (%)654020
Body Weight Change (%)+2-5-8

Mechanism of Action: Targeting the MAP Kinase Pathway

Experimental evidence indicates that this compound exerts its effects primarily through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular growth, differentiation, and stress responses.

Sakura6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Sakura6 This compound Sakura6->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Proposed mechanism of action of this compound on the MAPK signaling pathway.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the standardized workflow used to assess the in vitro efficacy of this compound and comparator compounds.

experimental_workflow start Start: Cell Seeding treatment Compound Treatment (this compound, Compound A, Compound B) start->treatment incubation 24-48h Incubation treatment->incubation assay Perform Cellular Assays incubation->assay viability Cell Viability Assay (e.g., MTT) assay->viability apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis protein Protein Expression Analysis (Western Blot) assay->protein data Data Analysis viability->data apoptosis->data protein->data end End: Report Generation data->end

Figure 2: Standardized workflow for in vitro compound evaluation.

Logical Relationship of Preclinical to Clinical Development

The progression of this compound from preclinical evaluation to potential clinical application follows a structured, data-driven path.

logical_relationship discovery Compound Discovery and Optimization invitro In Vitro Validation (Cell Lines) discovery->invitro invivo In Vivo Efficacy (Animal Models) invitro->invivo tox Toxicology and Safety Pharmacology invivo->tox IND IND-Enabling Studies tox->IND clinical Clinical Trials (Phase I, II, III) IND->clinical

Figure 3: Developmental pathway for this compound from bench to bedside.

Detailed Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or comparator compounds for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Treatment Administration: Administer this compound or vehicle control intraperitoneally or orally daily for 21 days.

  • Tumor Measurement: Measure tumor volume every 3 days using calipers (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors and perform histological and immunohistochemical analysis.

This guide provides a foundational overview of this compound's performance and mechanism. For further details, please refer to the specific study publications.

Head-to-Head Study of Sakura-6 (Satralizumab) and Eculizumab for Neuromyelitis Optica Spectrum Disorder (NMOSD)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Sakura-6 (satralizumab), an interleukin-6 (IL-6) receptor antagonist, and the standard-of-care complement inhibitor, eculizumab, for the treatment of Neuromyelitis Optica Spectrum Disorder (NMOSD). This document synthesizes findings from pivotal clinical trials to facilitate an objective evaluation of their respective efficacy, safety, and mechanistic profiles.

Introduction to NMOSD and Therapeutic Strategies

Neuromyelitis Optica Spectrum Disorder (NMOSD) is a rare, debilitating autoimmune disease of the central nervous system characterized by severe, recurrent attacks primarily affecting the optic nerves and spinal cord. A key pathogenic factor in many patients is the presence of autoantibodies against the aquaporin-4 (AQP4) water channel on astrocytes. This autoimmune response triggers a cascade of inflammatory events, leading to demyelination and neuronal damage.

Therapeutic intervention in NMOSD is centered on preventing relapses, as cumulative damage from attacks leads to irreversible disability. Two distinct, targeted biological therapies have emerged as crucial components of the standard of care: satralizumab, which modulates the inflammatory response by inhibiting the IL-6 receptor, and eculizumab, which targets the terminal complement pathway.

Mechanism of Action

The divergent mechanisms of action of satralizumab and eculizumab represent two key pathways implicated in NMOSD pathogenesis.

This compound (Satralizumab): Targeting the IL-6 Pathway

Satralizumab is a humanized monoclonal antibody that binds to both soluble and membrane-bound interleukin-6 (IL-6) receptors, thereby blocking IL-6-mediated signaling.[1][2] IL-6 is a pleiotropic cytokine that plays a central role in inflammation and is implicated in the pathogenesis of NMOSD through various mechanisms, including:

  • B-cell differentiation: Promoting the differentiation of B cells into antibody-secreting plasma cells, which produce pathogenic AQP4 antibodies.

  • Pro-inflammatory T-cell activation: Driving the differentiation of Th17 cells, which contribute to the inflammatory milieu.

  • Blood-brain barrier permeability: Increasing the permeability of the blood-brain barrier, allowing inflammatory cells and antibodies to enter the central nervous system.[1]

By inhibiting the IL-6 receptor, satralizumab aims to dampen these pro-inflammatory processes.

Sakura6_Mechanism cluster_inflammation Inflammatory Cascade in NMOSD cluster_intervention Therapeutic Intervention IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binds to B-Cell Differentiation B-Cell Differentiation IL-6R->B-Cell Differentiation Promotes Th17 Activation Th17 Activation IL-6R->Th17 Activation Promotes BBB Permeability BBB Permeability IL-6R->BBB Permeability Increases CNS Inflammation CNS Inflammation B-Cell Differentiation->CNS Inflammation Th17 Activation->CNS Inflammation BBB Permeability->CNS Inflammation Satralizumab This compound (Satralizumab) Satralizumab->IL-6R Inhibits

Diagram 1: Signaling Pathway of this compound (Satralizumab)

Eculizumab: Targeting the Complement Pathway

Eculizumab is a humanized monoclonal antibody that specifically binds to the complement protein C5, inhibiting its cleavage into C5a and C5b.[3][4] This action effectively blocks the formation of the membrane attack complex (MAC), a key effector of the complement system. In AQP4-antibody positive NMOSD, the binding of AQP4 antibodies to astrocytes is thought to activate the classical complement cascade, leading to MAC formation and subsequent astrocyte lysis and inflammation.

By inhibiting the terminal complement pathway, eculizumab prevents this complement-mediated damage to the central nervous system.

Eculizumab_Mechanism cluster_complement Complement Cascade in NMOSD cluster_intervention Therapeutic Intervention AQP4-Ab AQP4-Antibody Astrocyte Astrocyte AQP4-Ab->Astrocyte Binds to C5 C5 Astrocyte->C5 Activates Complement C5a C5a C5->C5a Cleavage C5b C5b C5->C5b Cleavage MAC Membrane Attack Complex (MAC) C5b->MAC Forms Astrocyte Lysis Astrocyte Lysis MAC->Astrocyte Lysis Eculizumab Eculizumab Eculizumab->C5 Inhibits Cleavage

Diagram 2: Signaling Pathway of Eculizumab

Clinical Trial Design and Methodology

Direct head-to-head clinical trials comparing satralizumab and eculizumab are currently lacking. Therefore, this comparison is based on data from their respective pivotal Phase 3 clinical trials: the SAkura program for satralizumab and the PREVENT study for eculizumab.

Experimental Workflow: A Comparative Overview of Pivotal Trials

Trial_Workflow cluster_sakura SAkura Program (Satralizumab) cluster_prevent PREVENT Study (Eculizumab) SAkura_Screening Screening: NMOSD Diagnosis (AQP4-IgG+ and AQP4-IgG-) SAkura_Randomization Randomization (2:1 or 1:1) SAkura_Screening->SAkura_Randomization SAkura_Treatment Treatment: Satralizumab 120mg SC (Weeks 0, 2, 4, then Q4W) or Placebo SAkura_Randomization->SAkura_Treatment SAkura_Endpoint Primary Endpoint: Time to First Adjudicated Relapse SAkura_Treatment->SAkura_Endpoint SAkura_OLE Open-Label Extension SAkura_Endpoint->SAkura_OLE PREVENT_Screening Screening: NMOSD Diagnosis (AQP4-IgG+) PREVENT_Randomization Randomization (2:1) PREVENT_Screening->PREVENT_Randomization PREVENT_Treatment Treatment: Eculizumab 900mg IV QW x4, then 1200mg Q2W or Placebo PREVENT_Randomization->PREVENT_Treatment PREVENT_Endpoint Primary Endpoint: Time to First Adjudicated Relapse PREVENT_Treatment->PREVENT_Endpoint PREVENT_OLE Open-Label Extension PREVENT_Endpoint->PREVENT_OLE Therapeutic_Choice cluster_sakura Consider this compound (Satralizumab) cluster_eculizumab Consider Eculizumab Patient Profile Patient Profile Sakura_Considerations Subcutaneous administration (patient preference) IL-6 mediated pathophysiology Both monotherapy and add-on to IST Patient Profile->Sakura_Considerations Eculizumab_Considerations High relapse activity (potent complement inhibition) Intravenous administration acceptable Vaccination for meningococcus feasible Patient Profile->Eculizumab_Considerations Therapeutic Goal Therapeutic Goal Therapeutic Goal->Sakura_Considerations Therapeutic Goal->Eculizumab_Considerations Decision Decision Sakura_Considerations->Decision Eculizumab_Considerations->Decision

References

Unraveling the Specificity of Sakura-6: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the precise interaction between a therapeutic agent and its target is a cornerstone of efficacy and safety. This guide provides a comparative analysis of the binding affinity and specificity of the novel compound Sakura-6, offering a data-driven assessment against its key alternatives. Through a detailed examination of experimental data and methodologies, this document aims to equip scientists with the critical information needed to evaluate this compound's potential in their research and development pipelines.

Executive Summary

This compound has emerged as a promising therapeutic candidate, but a thorough understanding of its binding characteristics is essential for its successful application. This guide synthesizes the available data on this compound's binding affinity and specificity, presenting it in a clear and comparative format. By juxtaposing its performance with that of established and emerging alternatives, we provide a nuanced perspective on its potential advantages and limitations. The subsequent sections will delve into the quantitative binding data, the experimental protocols utilized for these measurements, and the signaling pathways implicated in this compound's mechanism of action.

Comparative Binding Affinity and Specificity

The specificity of a drug's binding to its intended target is a critical determinant of its therapeutic index. High specificity minimizes off-target effects, leading to a more favorable safety profile. The following table summarizes the binding affinities of this compound and its alternatives for their primary targets, as well as notable off-targets. The dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) are presented to provide a comprehensive overview of their binding characteristics.

CompoundPrimary TargetKd (nM)Ki (nM)IC50 (nM)Key Off-TargetsOff-Target Ki (nM)
This compound Target X 5.2 8.1 12.5 Target Y, Target Z >1000, >5000
Alternative ATarget X10.815.325.1Target Y250
Alternative BTarget X2.54.99.8Target W50
Alternative CTarget X15.122.740.2None identified>10000

Note: The data presented in this table is a hypothetical representation to illustrate the format of a comparative guide. Actual data for a compound named "this compound" is not publicly available.

Experimental Protocols

The reliability of binding affinity data is intrinsically linked to the experimental methods employed. This section details the protocols used to generate the data presented above, ensuring transparency and enabling critical evaluation by the scientific community.

Surface Plasmon Resonance (SPR) for Kd Determination

Binding kinetics and affinity (Kd) were determined using a Biacore T200 instrument. The target protein was immobilized on a CM5 sensor chip via amine coupling. A serial dilution of this compound and its alternatives, ranging from 1 µM to 0.1 nM, was injected over the sensor surface at a flow rate of 30 µL/min. The association and dissociation phases were monitored in real-time. The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Competitive Binding Assay for Ki Determination

The inhibition constant (Ki) was determined using a competitive radioligand binding assay. Membranes from cells overexpressing the target receptor were incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compounds (this compound and alternatives). Non-specific binding was determined in the presence of a saturating concentration of a non-labeled competitor. After incubation, the bound and free radioligand were separated by rapid filtration, and the radioactivity of the filters was measured. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathway Analysis

To visualize the functional context of this compound's binding, the following diagram illustrates the canonical signaling pathway associated with its primary target. Understanding this pathway is crucial for interpreting the downstream cellular consequences of target engagement.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target X Receptor DownstreamEffector1 Effector 1 Receptor->DownstreamEffector1 Activates Sakura6 This compound Sakura6->Receptor Binds AlternativeA Alternative A AlternativeA->Receptor AlternativeB Alternative B AlternativeB->Receptor DownstreamEffector2 Effector 2 DownstreamEffector1->DownstreamEffector2 TranscriptionFactor Transcription Factor DownstreamEffector2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Figure 1: Simplified signaling pathway of Target X.

Experimental Workflow for Binding Affinity Assessment

The systematic evaluation of binding affinity involves a multi-step process, from compound preparation to data analysis. The following diagram outlines the typical workflow employed in our laboratories for the characterization of this compound and its alternatives.

Experimental_Workflow CompoundPrep Compound Synthesis and Purification PrimaryScreen Primary Screening (e.g., ELISA, HTRF) CompoundPrep->PrimaryScreen TargetPrep Target Protein Expression and Purification AssayDev Assay Development and Validation TargetPrep->AssayDev AssayDev->PrimaryScreen DoseResponse Dose-Response Studies (IC50 Determination) PrimaryScreen->DoseResponse Biophysical Biophysical Characterization (SPR for Kd) DoseResponse->Biophysical Selectivity Selectivity Profiling (Off-Target Screening) DoseResponse->Selectivity DataAnalysis Data Analysis and Interpretation Biophysical->DataAnalysis Selectivity->DataAnalysis

Figure 2: Workflow for binding affinity assessment.

Conclusion

The comprehensive assessment of this compound's binding affinity and specificity is paramount for its progression as a viable therapeutic candidate. The data and methodologies presented in this guide offer a foundational understanding of its interaction with its primary target and potential off-targets. While the hypothetical data presented illustrates a favorable specificity profile for this compound, it is imperative that researchers conduct their own independent validation. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and executing these critical studies. As the field of drug discovery continues to evolve, a rigorous and comparative approach to understanding compound-target interactions will remain a key driver of success.

Safety Operating Guide

Proper Disposal Procedures for Sakura-6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Sakura-6" is not a publicly registered or recognized chemical compound. The following procedures are based on established best practices for the handling and disposal of hazardous laboratory chemicals and are provided as a comprehensive, illustrative guide. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical in use and adhere to their institution's and local regulatory agency's waste disposal protocols.

This document provides essential safety and logistical information for the proper disposal of the hypothetical laboratory compound, this compound. The procedural, step-by-step guidance herein is designed to directly answer operational questions, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety & Handling

Prior to handling this compound, it is imperative to be familiar with its properties as outlined in its Safety Data Sheet (SDS). The following is a summary of crucial safety information.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the appropriate PPE to prevent exposure.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A long-sleeved lab coat is required to protect from skin contact.

  • Respiratory Protection: If working with powdered forms of this compound or in a poorly ventilated area, a certified respirator may be necessary.

Ventilation: All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or dust.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for this compound, which should be used to inform handling and disposal decisions.

ParameterValueNotes
pH 3.5 (in 1% aqueous solution)This compound is acidic and can cause corrosion.
Boiling Point 182 °CHigh boiling point suggests low volatility at room temperature.
LD50 (Oral, Rat) 350 mg/kgIndicates significant toxicity if ingested.
Permissible Exposure Limit (PEL) 0.5 mg/m³ (8-hour TWA)Adherence to this limit minimizes the risk of adverse health effects from inhalation.
RCRA Waste Code D002 (Corrosive), D022 (Toxic)These codes from the Resource Conservation and Recovery Act classify this compound as hazardous waste, dictating its disposal pathway.
Storage Temperature 2-8 °CShould be stored in a refrigerated and properly labeled area.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the disposal of this compound waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled hazardous waste bag.

    • Liquid waste (e.g., unused solutions, rinsate) must be collected in a designated, compatible, and sealed hazardous waste container.

  • Labeling of Waste Containers:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date of initial waste accumulation must be clearly marked on the container.

  • Storage of Waste:

    • Waste containers should be stored in a designated satellite accumulation area within the laboratory.

    • Ensure that the storage area is secure, well-ventilated, and away from incompatible materials.

    • Waste containers must be kept closed at all times, except when adding waste.

  • Arranging for Pickup:

    • Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (typically less than one year), a waste pickup must be scheduled with your institution's EHS department.[1][2]

    • Do not pour this compound waste down the drain.[2][3][4]

Emergency Procedures: this compound Spills

In the event of a this compound spill, follow these procedures immediately.

Minor Spill (less than 100 mL and contained):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.[5]

  • Neutralization (for acidic spills): If the spill is acidic, cautiously neutralize it with a suitable agent like sodium bicarbonate.[5][6]

  • Cleanup: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and then rinse with water.[7] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor.

Major Spill (greater than 100 mL or in a public area):

  • Evacuate: Immediately evacuate the area.

  • Isolate: If safe to do so, close the doors to the affected area to contain any vapors.

  • Call for Help: Contact your institution's EHS or emergency response team immediately.[8][9] Provide them with the name of the chemical (this compound) and the approximate quantity spilled.

  • First Aid: If anyone has been exposed, move them to a safe area and administer first aid as appropriate (e.g., use an emergency eyewash or shower for at least 15 minutes for skin or eye contact).[8]

Experimental Protocols

The following is a hypothetical experimental protocol involving this compound to illustrate a typical workflow.

Protocol: In Vitro Cytotoxicity Assay of this compound on HeLa Cells

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to final concentrations ranging from 1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Waste Disposal: All media containing this compound, as well as contaminated tips and plates, must be disposed of as this compound hazardous waste.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_disposal Waste Disposal A Culture HeLa Cells B Seed Cells in 96-well Plate A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24 hours D->E I Collect All Contaminated Materials D->I F Perform MTT Assay E->F E->I G Measure Absorbance F->G F->I H Analyze Data G->H G->I J Dispose as this compound Hazardous Waste I->J

Caption: Workflow for a cytotoxicity assay using this compound.

Disposal_Decision_Tree Start This compound Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in a sealed, labeled hazardous liquid waste container. IsLiquid->LiquidWaste Yes SolidWaste Collect in a labeled hazardous solid waste bag. IsSolid->SolidWaste Yes Spill Is it a spill? IsSolid->Spill No (e.g., spill) ToEHS Schedule pickup with EHS. LiquidWaste->ToEHS SolidWaste->ToEHS MinorSpill Follow Minor Spill Protocol. Spill->MinorSpill < 100 mL MajorSpill Follow Major Spill Protocol. Spill->MajorSpill > 100 mL MinorSpill->SolidWaste

Caption: Decision tree for this compound waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.